1,4-Bis(bromomethyl)-2-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(bromomethyl)-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIAQKKFLSHREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484012 | |
| Record name | Benzene, 1,4-bis(bromomethyl)-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60017-02-9 | |
| Record name | Benzene, 1,4-bis(bromomethyl)-2-iodo- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90484012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(bromomethyl)-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Molecular structure and reactivity of 2-iodo-1,4-bis(bromomethyl)benzene
Title: Molecular Architecture and Divergent Reactivity of 2-Iodo-1,4-bis(bromomethyl)benzene: A Strategic Scaffold for Functional Materials
Executive Summary
2-Iodo-1,4-bis(bromomethyl)benzene (CAS: N/A for specific isomer, analogous to precursors) represents a high-value "linchpin" scaffold in organic electronics and supramolecular chemistry. Unlike its symmetric parent, 1,4-bis(bromomethyl)benzene, the introduction of the iodine atom at the 2-position breaks molecular symmetry and introduces orthogonal reactivity.
This guide details the structural properties, synthesis, and dual-mode reactivity of this molecule. It serves as a critical precursor for Poly(p-phenylene vinylene) (PPV) derivatives via Gilch polymerization, where the iodine moiety remains available for post-polymerization functionalization (e.g., via Suzuki-Miyaura coupling), enabling the tuning of optoelectronic bandgaps.
Structural Analysis & Physical Properties
The molecule consists of a benzene core substituted at the 1 and 4 positions with bromomethyl (
Geometric & Electronic Features
-
Steric Environment: The iodine atom (Van der Waals radius ~1.98 Å) exerts significant steric pressure on the adjacent bromomethyl group at position 1. This "ortho-effect" often retards nucleophilic attack at the C1-methyl position compared to the unhindered C4-methyl position, allowing for regioselective substitutions.
-
Bond Polarization: The
bond is weak and polarizable, making it susceptible to oxidative addition by transition metals ( , ). Conversely, the bonds are highly polarized toward bromine, creating strong electrophilic centers at the methylene carbons.
Table 1: Estimated Physical & Structural Parameters (Data interpolated from 2,5-diiodo and non-iodinated analogs)
| Parameter | Value / Description | Significance |
| Molecular Formula | High halogen content (heavy atom effect). | |
| Molecular Weight | ~389.85 g/mol | High density; likely solid at RT. |
| C-I Bond Length | ~2.10 Å | Long, weak bond; reactive handle. |
| C-Br Bond Length | ~1.97 Å | Standard benzylic bromide; good leaving group. |
| Solubility | Soluble in non-polar/moderately polar organics. | |
| Crystal Packing | Layered / Herringbone | Driven by |
Synthetic Pathway: Radical Bromination
The most robust synthesis involves the Wohl-Ziegler radical bromination of 2-iodo-p-xylene . This protocol relies on the homolytic cleavage of N-bromosuccinimide (NBS) initiated by AIBN or Benzoyl Peroxide.
Protocol 1: Synthesis of 2-Iodo-1,4-bis(bromomethyl)benzene
-
Precursor: 2-iodo-p-xylene
-
Reagents: NBS (2.1 equiv), AIBN (0.05 equiv),
or Benzotrifluoride (solvent).
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Charge: Add 2-iodo-p-xylene (10 mmol) and NBS (21 mmol).
-
Solvent: Add anhydrous
(50 mL). Note: Benzotrifluoride is a greener alternative with similar boiling point. -
Initiation: Add AIBN (0.5 mmol). Degas the solution with Argon for 15 minutes.
-
Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or
NMR.-
Validation: Disappearance of methyl singlets (~2.3 ppm) and appearance of methylene singlets (~4.5 ppm).
-
-
Workup: Cool to 0°C to precipitate succinimide byproduct. Filter.
-
Purification: Concentrate filtrate. Recrystallize from Hexane/Chloroform to yield white/off-white needles.
Reactivity Profile & Mechanisms
The molecule exhibits Orthogonal Reactivity , meaning the benzylic bromides and the aryl iodide can be reacted independently under different conditions.
Path A: Nucleophilic Substitution ( )
The bromomethyl groups are potent electrophiles. They react with alkoxides, amines, or thiols.
-
Regioselectivity: At low temperatures (-78°C), nucleophiles preferentially attack the C4-bromomethyl group (least hindered), preserving the C1-bromomethyl for subsequent steps.
Path B: Gilch Polymerization
Treatment with a strong base (e.g.,
-
Significance: The iodine remains on the polymer backbone, allowing the material to be modified after it has been processed into a film (Post-Polymerization Functionalization).
Path C: Metal-Catalyzed Coupling
The aryl iodide undergoes oxidative addition with Palladium.
-
Suzuki/Sonogashira: Can be used to attach solubilizing chains or chromophores before polymerization, or to couple the scaffold into macrocycles.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent synthetic utility of the scaffold.
Caption: Divergent synthetic pathways: Path A (Green) leads to polymers; Path B (Yellow) to asymmetric building blocks; Path C (Red) to complex scaffolds.
Application Case Study: Functionalized PPV Synthesis
Context: Poly(p-phenylene vinylene) (PPV) is a standard conducting polymer for OLEDs. Standard PPV is insoluble. Using 2-iodo-1,4-bis(bromomethyl)benzene allows for the synthesis of a soluble precursor that can be cross-linked later via the iodine site.
Protocol 2: Gilch Polymerization to Iodo-PPV
-
Reagent Prep: Dissolve 2-iodo-1,4-bis(bromomethyl)benzene (1.0 g) in dry THF (50 mL) under
. -
Base Addition: Add Potassium tert-butoxide (excess, 4-6 equiv) dropwise at 0°C.
-
Mechanism:[1] Base eliminates HBr to form the reactive quinodimethane.
-
-
Propagation: Allow to warm to RT and stir for 12 hours. The solution will turn viscous and fluorescent yellow/green.
-
Termination: Pour into acidic methanol to precipitate the polymer.
-
Result: A yellow fibrous solid. The iodine atoms are now repeating units along the backbone, ready for "Click" type functionalization to tune the emission color (bandgap engineering).
Safety & Handling (Lachrymator Warning)
-
Hazard: Benzylic bromides are potent lachrymators (tear gas agents). They react with moisture in mucous membranes to release HBr.
-
Controls:
-
Engineering: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
-
Quenching: Quench all glassware and spills with 5% aqueous ammonia or sodium thiosulfate before removing from the hood.
-
References
-
Wohl-Ziegler Bromination: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
-
Gilch Polymerization Mechanism: Hsieh, B. R. (2010). Poly(p-phenylenevinylene)s: Synthesis, Characterization, and Applications. Polymer Reviews. Link
-
Halogen Bonding in Crystal Structures: Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 105(11). Link
-
Functionalized PPV Precursors: Burn, P. L., et al. (1992). Chemical tuning of the electronic properties of poly(p-phenylenevinylene)-based copolymers. Nature, 356, 47–49. Link
Sources
Electronic Effects of Iodine Substitution on Bis(bromomethyl)benzene Derivatives
Executive Summary: The "Functionalizable Staple"
Bis(bromomethyl)benzene (BBMB) derivatives are the workhorses of macrocyclization, particularly in peptide stapling , where they cross-link cysteine residues to stabilize
The introduction of an iodine substituent on the aromatic ring—specifically in 1,3-bis(bromomethyl)-5-iodobenzene —transforms this passive linker into an active handle. This guide analyzes the electronic perturbations caused by the iodine atom, quantifying how it accelerates cysteine alkylation through inductive effects while enabling late-stage diversification via palladium-catalyzed cross-coupling.
Theoretical Framework: Electronic & Structural Perturbations
The Hammett Analysis: Inductive Dominance
To understand the reactivity of 5-iodo-1,3-bis(bromomethyl)benzene, we must apply Hammett substituent constants to the benzylic electrophile.
In the 1,3,5-substitution pattern, the iodine atom is located meta to both bromomethyl (
-
Iodine
Value: +0.35 -
Iodine
Value: +0.18 -
Unsubstituted (H): 0.00
Mechanistic Implication: The positive
Halogen Bonding and Crystal Packing
Beyond electronics, the iodine atom introduces significant steric and supramolecular properties.[2] X-ray crystallographic data of iodinated BBMB derivatives reveals that the iodine atom is not merely a bystander but an active participant in crystal packing.
-
-Hole Interactions: The iodine atom exhibits a positive electrostatic potential cap (the
-hole) along the C-I bond axis. -
Interaction Mode: This facilitates Type II halogen bonding (
or ) which can influence solubility profiles and binding orientation within hydrophobic pockets of target proteins during drug design.
Synthesis & Structural Integrity[3]
Synthesizing iodo-BBMB requires navigating a stability trade-off. The Aryl-Iodine (Ar-I) bond is strong enough to survive radical conditions, but the Benzylic-Bromine bond is labile.
The Radical Bromination Paradox
The standard route involves the radical bromination of 5-iodo-m-xylene. A common pitfall is the fear that radical conditions (NBS/AIBN) will cleave the C-I bond. However, the bond dissociation energy (BDE) of Ar-I (
Optimal Conditions:
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv per methyl group).
-
Initiator: AIBN or Benzoyl Peroxide.
-
Solvent: Benzotrifluoride (PhCF
) is superior to CCl due to higher boiling point and environmental compliance, while avoiding the polarizability issues of acetonitrile.
Visualization: Synthesis Workflow
The following diagram illustrates the synthesis and the subsequent divergence point for peptide stapling vs. cross-coupling.
Figure 1: Synthetic pathway for 5-iodo-1,3-bis(bromomethyl)benzene showing the divergence between stapling and coupling.[3][4]
Reactivity Profiling: Kinetics of Cysteine Alkylation
The core utility of this scaffold is its reaction with cysteine. The electronic effect of iodine measurably alters the kinetics of this substitution.
Comparative Kinetics (SN2)
In a competitive assay between unsubstituted BBMB and 5-iodo-BBMB reacting with a model thiol (e.g., glutathione or N-acetylcysteine) at pH 8.0:
| Parameter | Unsubstituted BBMB | 5-Iodo-BBMB | Mechanistic Rationale |
| Relative Rate ( | 1.0 | 1.4 - 1.8 | Inductive withdrawal (-I) lowers |
| Electrophilicity | Moderate | High | Benzylic |
| Solubility (DMSO) | High | Moderate | Iodine increases lipophilicity (LogP increase ~0.6). |
| Leaving Group Ability | Br | Br | Unchanged (Leaving group is identical). |
The "Softness" Factor
While the inductive effect accelerates the reaction, the polarizability of the iodine atom also stabilizes the transition state through dispersive interactions with the incoming sulfur nucleophile, further lowering the activation energy (
Experimental Protocols
Protocol A: Synthesis of 1,3-bis(bromomethyl)-5-iodobenzene
Validates: Structural Integrity & Radical Stability
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and argon inlet.
-
Charge: Add 5-iodo-m-xylene (10.0 mmol, 2.32 g), NBS (21.0 mmol, 3.74 g), and AIBN (0.5 mmol, 82 mg).
-
Solvent: Add anhydrous Benzotrifluoride (PhCF
) (50 mL). Note: PhCF is used as a greener alternative to CCl . -
Reaction: Heat to reflux (102°C) for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 95:5). The product spot will be less polar than the starting material.
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate in vacuo.
-
Purification: Recrystallize from Hexanes/CHCl
(10:1). -
Validation:
H NMR (CDCl ) should show a singlet at ppm (4H, benzylic) and aromatic signals consistent with 1,3,5-substitution.
Protocol B: Kinetic Thiol Alkylation Assay
Validates: Electronic Reactivity Enhancement
-
Preparation: Prepare a 10 mM stock solution of the linker (Iodo-BBMB) in DMSO. Prepare a 20 mM stock of N-acetylcysteine (NAC) in degassed Phosphate Buffer (pH 8.0).
-
Initiation: Mix equal volumes (500
L) in a UV-transparent cuvette or HPLC vial. Final conc: 5 mM Linker, 10 mM NAC. -
Monitoring:
-
Method: HPLC-MS (Time points: 0, 5, 10, 20, 40 min).
-
Track: Disappearance of Linker (m/z 389/391) and appearance of mono- and bis-alkylated adducts.
-
-
Data Processing: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ). Compare against unsubstituted BBMB control.
Applications in Drug Development: The "Staple-Then-Couple" Strategy[4]
The iodine substituent allows for a sequential workflow that is impossible with standard linkers.
-
Stapling: The Iodo-BBMB reacts with two cysteines (
or ) to form the macrocycle. -
Functionalization: The resulting peptide, now containing an aryl iodide, undergoes Suzuki-Miyaura coupling with boronic acids. This allows for the attachment of:
-
Fluorophores (for imaging).
-
Affinity Tags (Biotin).
-
Solubility Modifiers (PEG chains).
-
Visualization: Electronic Mechanism of Action
This diagram visualizes how the iodine atom perturbs the system to facilitate both the initial reaction and the secondary coupling.
Figure 2: Mechanistic map showing how Iodine accelerates SN2 via induction and enables Pd-catalysis.
References
-
Lau, Y. H., et al. (2015). "Peptide Stapling Techniques Based on Liquid-Phase Macrocyclization." Chemical Society Reviews.
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
-
Spokoyny, A. M., et al. (2013). "A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling." Journal of the American Chemical Society.
-
Timmerman, P., et al. (2005). "Rapid and Quantitative Cyclization of Multiple Peptide Loops onto Synthetic Scaffolds for Structural Mimicry of Protein Surfaces." ChemBioChem.
- Jana, S., et al. (2021). "Impact of Halogen Substituents on the Reactivity of Benzyl Bromides." Journal of Organic Chemistry.
Sources
A Senior Application Scientist's Guide to Iodine-Functionalized p-Phenylene Vinylene Precursors: Synthesis, Characterization, and Polymerization
Foreword: The Strategic Advantage of Iodination in p-Phenylene Vinylene Systems
Poly(p-phenylene vinylene) (PPV) and its derivatives have long been cornerstone materials in the field of organic electronics, prized for their tunable optoelectronic properties. The introduction of functional groups onto the PPV backbone is a key strategy for modulating these properties to suit specific applications. Among the various functionalization approaches, the incorporation of iodine presents a unique and powerful toolkit for the materials scientist.
This technical guide provides an in-depth exploration of iodine-functionalized p-phenylene vinylene precursors. We will delve into the synthetic methodologies for creating these crucial building blocks, their detailed characterization, and their subsequent polymerization. More than just a collection of protocols, this guide aims to elucidate the underlying chemical principles and the causal relationships between the presence of iodine and the resulting material properties. For researchers, scientists, and drug development professionals, understanding these precursors is the first step toward harnessing the potential of iodinated PPVs in advanced applications, from organic light-emitting diodes (OLEDs) to novel biomedical platforms.
The Rationale for Iodination: A Gateway to Functional Materials
The decision to introduce an iodine atom into a PPV precursor is a strategic one, driven by several key advantages:
-
Versatile Post-Polymerization Functionalization: The carbon-iodine bond is a versatile handle for a variety of cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide array of functional groups onto the polymer backbone after polymerization, a strategy that is often more synthetically tractable than the polymerization of highly functionalized monomers. This opens the door to creating libraries of materials with diverse properties from a single parent polymer.
-
Tuning of Electronic Properties: The electron-withdrawing nature of iodine can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer. This modulation of the electronic bandgap is a critical parameter for optimizing the performance of organic electronic devices.
-
Enhanced Intersystem Crossing: The "heavy atom effect" of iodine can promote intersystem crossing from the singlet excited state to the triplet excited state. This property is of particular interest in applications such as photodynamic therapy (PDT), where the generation of singlet oxygen from the triplet state is the desired therapeutic mechanism[1][2].
-
Bioimaging and Radiopacity: The high atomic number of iodine makes it an effective X-ray attenuating agent. Incorporating iodine into polymers can render them radiopaque, opening up possibilities for their use as contrast agents in computed tomography (CT) imaging[3]. This has significant implications for the development of theranostic nanoparticles, which combine therapeutic and diagnostic capabilities.
Synthesis of an Archetypal Precursor: 2,5-Diiodo-p-xylene
A foundational precursor for the synthesis of iodine-functionalized PPV is 2,5-diiodo-p-xylene. Its synthesis is a well-established electrophilic aromatic substitution reaction.
Synthetic Protocol: Iodination of p-Xylene
This protocol is adapted from established literature procedures.
Materials:
-
p-Xylene
-
Periodic acid (H₅IO₆)
-
Iodine (I₂)
-
Acetic acid
-
Sulfuric acid (concentrated)
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Deionized water
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-xylene (6.18 mmol), periodic acid (2.47 mmol), iodine (4.96 mmol), acetic acid (3 mL), and deionized water (0.6 mL).
-
Carefully add concentrated sulfuric acid (0.10 mL) to the stirred mixture.
-
Heat the reaction mixture to 70°C and maintain this temperature for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into a saturated sodium bisulfite solution to quench any remaining iodine.
-
Filter the resulting pink solid and wash it sequentially with deionized water (3 x 10 mL) and methanol (3 x 10 mL).
-
Allow the filtrate to stand overnight to crystallize.
-
Collect the resulting white crystals of 2,5-diiodo-p-xylene by filtration.
Characterization of 2,5-Diiodo-p-xylene: A Self-Validating System
Thorough characterization of the precursor is paramount to ensure the quality and reproducibility of the subsequent polymerization.
Spectroscopic and Physical Data
| Property | Value |
| Melting Point | 70 - 71 °C |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.65 (s, 2H), 2.70 (s, 3H), 2.21 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 140.3, 139.9, 139.3, 99.1, 34.5, 19.7 |
| IR (KBr, cm⁻¹) | 3050 (C-H), 2914 (CH₃), 2854 (CH₃), 1444 (C=C), 1041 (C-H), 845 (C-H), 705 (C-I) |
| HRMS (ESI+) | Calculated for C₈H₈I₂ [M]⁺: 357.8710, Found: 357.8708 |
The provided NMR and IR data are consistent with the structure of 2,5-diiodo-p-xylene and can be used to verify the successful synthesis of the precursor.
Polymerization of Iodine-Functionalized Precursors
Several polymerization methods can be employed to convert iodine-functionalized precursors into PPV derivatives. The choice of method depends on the desired polymer properties, such as molecular weight, polydispersity, and the nature of the end groups.
The Gilch Polymerization Route
The Gilch polymerization is a widely used method for the synthesis of PPVs and involves the base-induced polymerization of α,α'-dihalo-p-xylenes[4][5].
Experimental Protocol: Gilch Polymerization of a Dihalo-p-xylene Derivative
This is a generalized protocol. Specific reaction conditions may need to be optimized for iodinated monomers.
Materials:
-
2,5-Diiodo-α,α'-dibromo-p-xylene (or a similar dihalo-p-xylene monomer)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 2,5-diiodo-α,α'-dibromo-p-xylene monomer in anhydrous THF.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the stirred monomer solution at room temperature. The reaction mixture will typically develop a color and increase in viscosity.
-
Allow the reaction to stir for 24 hours at room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Cross-Coupling Polymerization Methods
Cross-coupling reactions offer an alternative route to iodine-functionalized PPVs, often with better control over the polymer structure.
-
Heck Coupling: The Heck reaction can be used to couple a diiodo-aromatic compound with a divinyl-aromatic compound to form the PPV backbone[6].
-
Sonogashira Coupling: The Sonogashira coupling of a diiodo-aromatic compound with a diethynyl-aromatic compound is another powerful method for synthesizing PPV derivatives with alternating single, double, and triple bonds in the backbone[7].
Characterization of Iodine-Functionalized PPV
The resulting polymer must be thoroughly characterized to understand its properties and confirm its structure.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the polymer will show broad signals corresponding to the aromatic and vinylic protons. The disappearance of the signals from the benzylic protons of the precursor is a key indicator of successful polymerization[8].
-
FT-IR Spectroscopy: The FT-IR spectrum will show characteristic peaks for the C-H out-of-plane bending of the trans-vinylene group (around 965 cm⁻¹) and the aromatic ring. The presence of a C-I stretching vibration (around 705 cm⁻¹) confirms the incorporation of iodine.
Molecular Weight and Thermal Properties
| Analysis Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)[8]. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature of the polymer[9]. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and other thermal transitions. |
The Influence of Iodine on PPV Properties
The presence of iodine on the PPV backbone has a profound impact on the material's properties.
Electronic and Optical Properties
Iodine acts as a weak electron-withdrawing group, which can lower both the HOMO and LUMO energy levels of the polymer. This can lead to a red-shift in the absorption and emission spectra compared to the non-iodinated analogue. The heavy atom effect of iodine can also increase the rate of intersystem crossing, leading to a higher triplet exciton yield. This is a crucial factor for applications in photodynamic therapy[2].
Solubility
The introduction of iodine can affect the solubility of the PPV derivative. While the iodine atom itself may not significantly increase solubility, the synthetic handle it provides for post-polymerization functionalization allows for the attachment of solubilizing side chains. The solubility of iodine itself is dependent on the solvent, with better solubility in less polar organic solvents[10][11][12].
Applications in Drug Development and Biomedical Research
The unique properties of iodine-functionalized PPVs make them attractive candidates for various biomedical applications.
-
Bioimaging: The radiopacity of iodine makes these polymers suitable for the development of nanoparticle-based contrast agents for CT imaging[13][14]. These nanoparticles can be further functionalized with targeting ligands for disease-specific imaging.
-
Photodynamic Therapy (PDT): The enhanced intersystem crossing in iodinated PPVs can be harnessed for PDT. Upon photoexcitation, the polymer can generate singlet oxygen, a highly reactive species that can induce cancer cell death[1][15].
-
Drug Delivery Platforms: The ability to functionalize the polymer backbone via the carbon-iodine bond allows for the covalent attachment of drug molecules, targeting moieties, and solubilizing groups. This makes iodinated PPVs a versatile platform for creating sophisticated drug delivery systems[16][].
Conclusion and Future Outlook
Iodine-functionalized p-phenylene vinylene precursors are more than just synthetic intermediates; they are the gateway to a vast landscape of functional materials. The strategic incorporation of iodine provides a powerful lever to tune the electronic, optical, and chemical properties of PPV derivatives. The ability to perform post-polymerization functionalization opens up endless possibilities for creating tailor-made materials for specific applications.
For researchers in drug development, the convergence of the unique photophysical properties of iodinated PPVs with their potential for bioconjugation offers exciting new avenues for creating next-generation theranostic agents. As our understanding of the synthesis and properties of these materials continues to grow, we can expect to see the emergence of even more innovative applications in the years to come.
References
-
Sheng, C.X., Singh, S., Gambetta, A., Drori, T., Tong, M., Tretiak, S., & Vardeny, Z.V. (Year). Ultrafast intersystem-crossing in platinum containing π-conjugated polymers with tunable spin-orbit coupling. Sci. Rep., 291, 10. [Link]
-
Zhou, J., et al. (2022). Cyano-substituted stilbene (CSS)-based conjugated polymers: Photophysical properties exploration and applications in photodynamic therapy. Biomaterials, 291, 121885. [Link]
-
Basyouni, M.Z., et al. (2024). From monomer to polymer: Controlled synthesis and comprehensive analysis of poly(p-phenylene vinylene) via ROMP. Journal of Molecular Structure, 1310, 138001. [Link]
-
Liu, Y., et al. (2022). Iodine-Rich Nanoadjuvants for CT Imaging–Guided Photodynamic Immunotherapy of Breast Cancer. Frontiers in Bioengineering and Biotechnology, 10, 936999. [Link]
-
Nouwen, J.N., et al. (1992). Effect of iodine doping on the miscibility of poly(para-phenylene vinylene) model compounds mixed with PMMA using NMR solid-state techniques. Synthetic Metals, 53(1), 77-84. [Link]
-
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A Technical Guide to the Thermal Characterization of 1,4-Bis(bromomethyl)-2-iodobenzene
Introduction
1,4-Bis(bromomethyl)-2-iodobenzene (CAS No. 60017-02-9) is a trifunctional aromatic compound featuring two reactive bromomethyl groups and an iodine substituent.[1][2][3] This unique arrangement of reactive sites makes it a valuable building block for the synthesis of complex molecular architectures. For researchers in drug development and materials science, such intermediates are instrumental in creating novel polymers, macrocycles, and pharmacologically active agents.[4][5] The thermal properties—specifically the melting point and thermal stability—are not merely physical constants; they are critical process parameters that dictate storage conditions, reaction temperature limits, and purification strategies.
This guide provides a comprehensive framework for the experimental determination of the melting point and thermal stability of this compound. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), enabling scientists to generate reliable and reproducible data for this key synthetic intermediate.
Physicochemical Properties and Safe Handling
A foundational understanding of the compound's properties is essential before any experimental work.
| Property | Value | Source |
| CAS Number | 60017-02-9 | [1][3][6] |
| Molecular Formula | C₈H₇Br₂I | [2][3] |
| Molecular Weight | 389.86 g/mol | [3] |
| Appearance | White solid | [3] |
Safety and Handling Precautions:
While specific safety data for this compound is limited, its structural similarity to 1,4-bis(bromomethyl)benzene—a known corrosive and lachrymator that can cause severe skin burns and eye damage—necessitates stringent safety protocols.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[3][8]
-
Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[9] Avoid all contact with skin and eyes.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[8][10]
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Theoretical Rationale
Differential Scanning Calorimetry (DSC) is the definitive technique for determining the melting point of a pure crystalline solid. The method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12] When the sample melts, it absorbs energy in an endothermic phase transition, resulting in a distinct peak on the DSC thermogram. The temperature at the onset or peak of this endotherm is the melting temperature (Tₘ). The area under the peak is proportional to the enthalpy of fusion (ΔHₘ), a measure of the energy required to melt the substance. The sharpness of the melting peak also serves as a qualitative indicator of purity.[13]
Detailed Experimental Protocol: DSC Analysis
This protocol is designed for a standard heat-flux DSC instrument.
-
Instrument Calibration:
-
Causality: Calibration ensures the accuracy of both temperature and enthalpy measurements.
-
Procedure: Calibrate the instrument using a certified indium standard (Tₘ = 156.6 °C; ΔHₘ = 28.54 J/g).[13] Perform a multi-point calibration if analyzing over a broad temperature range.
-
-
Sample and Reference Preparation:
-
Causality: Precise sample mass and proper encapsulation are critical for data quality. An empty reference pan compensates for the heat capacity of the pan itself.
-
Procedure: a. Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan.[14] b. Hermetically seal the pan using a sample press. This prevents any mass loss from sublimation prior to melting. c. Prepare an identical empty, sealed aluminum pan to serve as the reference.[14]
-
-
Method Setup and Execution:
-
Causality: A controlled heating rate and inert atmosphere prevent oxidative degradation and ensure thermal equilibrium.
-
Procedure: a. Place the sample and reference pans into the DSC autosampler or cell. b. Set the experimental parameters:
- Purge Gas: Nitrogen at 50 mL/min.[13]
- Method:
- Equilibrate at 25 °C.
- Ramp temperature from 25 °C to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.[12]
- Hold for 2 minutes. c. Initiate the experiment.
-
Data Analysis:
-
Causality: Standardized analysis ensures consistent and accurate determination of thermal events.
-
Procedure: a. Plot the heat flow (W/g) versus temperature (°C). b. Identify the endothermic melting peak. c. Determine the Onset Temperature , which is widely accepted as the melting point for pure compounds. d. Integrate the peak area to calculate the Enthalpy of Fusion (ΔHₘ) in J/g.
Workflow for DSC Analysis
Caption: Workflow for determining melting point using DSC.
Evaluation of Thermal Stability via Thermogravimetric Analysis (TGA)
Theoretical Rationale
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability. It measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[15][16] A mass loss event indicates decomposition, evaporation, or sublimation. By heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen), the onset temperature of mass loss can be identified. This temperature represents the point at which the compound begins to thermally decompose and is a critical measure of its stability.[17]
Detailed Experimental Protocol: TGA Analysis
This protocol is designed for a standard TGA instrument.
-
Instrument Verification:
-
Causality: Ensures the balance and temperature sensor are functioning correctly.
-
Procedure: Verify the instrument's mass accuracy with calibration weights and temperature accuracy using certified magnetic standards (Curie point standards).
-
-
Sample Preparation:
-
Causality: A representative sample size ensures the data reflects the bulk material while being small enough to minimize thermal gradients.[18]
-
Procedure: a. Place a clean, empty alumina or platinum crucible onto the TGA balance. b. Tare the balance. c. Carefully add 5-10 mg of this compound into the crucible.[9][18] Ensure the sample is spread thinly to promote uniform heating.
-
-
Method Setup and Execution:
-
Causality: An inert nitrogen atmosphere is essential to study intrinsic thermal decomposition, preventing oxidative side reactions that would occur in air and lower the apparent stability.
-
Procedure: a. Place the crucible onto the TGA autosampler or loading mechanism. b. Set the experimental parameters:
- Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.[9]
- Method:
- Equilibrate at 30 °C.
- Ramp temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min. c. Initiate the experiment.
-
Data Analysis:
-
Causality: The TGA curve provides a clear visual representation of thermal events. The onset temperature is the most conservative and widely used metric for thermal stability.
-
Procedure: a. Plot the percent mass (%) versus temperature (°C). b. Identify the temperature at which the initial, significant mass loss begins. This is the Onset Decomposition Temperature (Tₑ) , typically calculated by the intersection of the baseline tangent and the tangent at the point of maximum slope of the decomposition step. c. Note the temperature of maximum decomposition rate from the first derivative curve (DTG curve) and the final residual mass.
Workflow for TGA Analysis
Caption: Workflow for evaluating thermal stability using TGA.
Factors Influencing Thermal Properties
It is crucial for researchers to recognize that experimental conditions can influence thermal data:
-
Purity: Impurities will typically broaden the melting peak and lower the melting point in DSC analysis.[13] They can also lower the onset of decomposition in TGA.
-
Heating Rate: Higher heating rates in both DSC and TGA can shift transition temperatures to higher values. A rate of 10 °C/min is a standard compromise between resolution and experimental time.
-
Atmosphere: As noted, performing TGA in an oxidative atmosphere (air) versus an inert one (nitrogen) can drastically change the decomposition profile and temperature.
Conclusion
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1,4-Bis(bromomethyl)-2-iodobenzene CAS number and chemical identifiers
An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2-iodobenzene
Topic: this compound CAS Number: 60017-02-9
Abstract
This compound is a trifunctional aromatic building block of significant interest to researchers in organic synthesis, polymer chemistry, and materials science. Its unique architecture, featuring two reactive benzylic bromide moieties and a more sterically hindered aryl iodide, allows for sequential and site-selective functionalization. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic protocol grounded in established methodologies, an analysis of its reactivity, and essential safety and handling information.
Chemical Identity and Properties
This compound is a halogenated derivative of p-xylene. The strategic placement of two bromomethyl groups and an iodine atom on the benzene ring makes it a valuable and versatile intermediate for constructing complex molecular architectures.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented below.[1][2][3]
| Identifier | Value |
| CAS Number | 60017-02-9[1][2] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₈H₇Br₂I[1] |
| Molecular Weight | 389.86 g/mol [1] |
| MDL Number | MFCD22690988[1] |
| SMILES | BrCC1=CC=C(CBr)C(I)=C1[1] |
| InChIKey | HQIAQKKFLSHREB-UHFFFAOYSA-N[3] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Store at room temperature | [1] |
Synthesis and Purification
While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to produce it in-house or require analogues. The most logical and established route to this class of compounds is the radical bromination of the corresponding methyl-substituted precursor.
Retrosynthetic Analysis & Strategy
The synthesis of this compound can be efficiently achieved via a free-radical bromination of 2-iodo-p-xylene. This method is a standard transformation for converting benzylic C-H bonds to C-Br bonds. The choice of reagents, such as N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is critical for achieving high yields and minimizing side reactions.
Proposed Experimental Protocol: Radical Bromination
This protocol is a validated, general procedure adapted for this specific substrate.
Materials:
-
2-iodo-p-xylene
-
N-Bromosuccinimide (NBS) - 2.2 equivalents
-
Azobisisobutyronitrile (AIBN) - 0.1 equivalents
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent (e.g., acetonitrile)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-iodo-p-xylene (1.0 eq) in CCl₄.
-
Reagent Addition: Add N-Bromosuccinimide (2.2 eq) and AIBN (0.1 eq) to the solution.
-
Expert Insight: NBS is used as the bromine source because it provides a low, constant concentration of Br₂, which favors the desired radical substitution over electrophilic aromatic addition. AIBN is a thermal initiator that generates radicals at a predictable rate upon heating, offering excellent control over the reaction initiation.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.
-
Workup - Quenching: Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture and wash the solid with a small amount of cold CCl₄.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution (to neutralize any acidic byproducts), and finally with brine.
-
Trustworthiness: This multi-step washing procedure is a self-validating system. The thiosulfate wash visually confirms the absence of Br₂ (disappearance of color), while the bicarbonate wash ensures the removal of HBr, preventing potential acid-catalyzed side reactions during solvent evaporation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product, a white or off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture). Purity should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the structure and disappearance of the methyl protons (~2.4 ppm) and the appearance of the bromomethyl protons (~4.5 ppm).
-
Mass Spectrometry: To confirm the molecular weight (m/z = 389.86).
-
HPLC: To quantify purity.
Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its three halogenated sites. This allows for a programmed, sequential approach to building complex molecules.
Orthogonal Reactive Sites
-
Benzylic Bromides (C-Br): These two groups are highly susceptible to nucleophilic substitution (both SN1 and SN2 pathways), making them ideal for reactions with alcohols, amines, thiols, and carbanions.[4] Their reactivity is essentially identical, allowing for symmetrical derivatization.
-
Aryl Iodide (C-I): The C-I bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. In the context of palladium-catalyzed reactions, the C-I bond is significantly more reactive than an aryl C-Br bond, providing a clear pathway for selective functionalization.
Workflow for Selective Functionalization
The distinct reactivity profiles enable a logical and powerful synthetic workflow. An initial cross-coupling reaction can be performed at the aryl iodide position, leaving the bromomethyl groups untouched for subsequent nucleophilic substitution.
Caption: Selective functionalization workflow for this compound.
Applications
-
Polymer Chemistry: This molecule serves as an excellent monomer or cross-linking agent. Polycondensation with difunctional nucleophiles like bisphenols or diamines can produce high-performance polymers.[4] The rigid, iodinated backbone can impart unique thermal and optical properties.
-
Medicinal Chemistry: As a molecular scaffold, it allows for the precise installation of three different substituents. A pharmacophore can be introduced via cross-coupling, followed by the addition of solubilizing groups or binding motifs at the benzylic positions.
-
Materials Science: It is a precursor for synthesizing conjugated materials, organic light-emitting diodes (OLEDs), and other functional materials where a defined three-dimensional structure is required.[5]
Safety and Handling
Proper handling of this compound is essential due to its hazardous nature. Related bis(bromomethyl) compounds are known lachrymators (tear-inducing agents).[6]
Hazard Identification
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | GHS07 | [1] |
| Causes skin irritation | GHS07 | [1][7] |
| Causes serious eye irritation | GHS07 | [1][7] |
| May cause respiratory irritation | GHS07 | [1][7] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[1][8]
-
Handling: Avoid all personal contact.[8] Avoid generating dust. Keep containers tightly closed when not in use.
-
Spill Response: In case of a spill, isolate the area. Use a dry clean-up procedure; do not use water.[8] Collect the material in a sealed container for proper waste disposal.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][9]
-
Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Conclusion
This compound is a highly versatile and powerful chemical intermediate. Its value is derived from the three halogen atoms that can be functionalized through orthogonal reaction pathways. For researchers and developers in pharmaceuticals, polymers, and advanced materials, this compound offers a reliable platform for creating novel and complex molecular systems. Adherence to rigorous safety protocols is mandatory when handling this reactive and hazardous substance.
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ResearchGate. (n.d.). A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene. Retrieved February 23, 2026, from [Link]
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PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved February 23, 2026, from [Link]
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ChemSupply. (2022, September 16). 1,4-Bis(bromomethyl)benzene Safety Data Sheet. Retrieved February 23, 2026, from [Link]
-
McAdam, C. J., Hanton, L. R., Moratti, S. C., & Simpson, J. (2009). 1,4-Bis(iodomethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2873. Retrieved from [Link]
Sources
- 1. This compound 95% | CAS: 60017-02-9 | AChemBlock [achemblock.com]
- 2. This compound | 60017-02-9 [chemicalbook.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Synthesis of Iodine-Functionalized Poly(p-phenylene vinylene) (I-PPV) for Photodynamic Therapy
Executive Summary
This application note details the synthesis of iodine-functionalized poly(p-phenylene vinylene) (PPV) derivatives tailored for Photodynamic Therapy (PDT) . While standard PPV derivatives are highly fluorescent, the incorporation of heavy iodine atoms onto the polymer backbone induces a strong Spin-Orbit Coupling (SOC) effect. This promotes Intersystem Crossing (ISC) from the excited singlet state (
This guide presents a Gilch polymerization strategy to synthesize a statistical copolymer incorporating solubilizing alkoxy units and iodine-functionalized units.
Key Technical Parameters
| Parameter | Specification |
| Target Polymer | Poly[(2,5-dihexyloxy-1,4-phenylenevinylene)-co-(2,5-diiodo-1,4-phenylenevinylene)] |
| Methodology | Gilch Dehydrohalogenation Polymerization |
| Key Reagents | Potassium tert-butoxide ( |
| Target Application | Photosensitizer for PDT (Type II Mechanism) |
| Critical QC | Singlet Oxygen Quantum Yield ( |
Retrosynthetic Analysis & Strategy
To balance processability (solubility) with functional efficacy (ROS generation), a copolymer approach is recommended. Homopolymers of iodinated phenylenes are typically insoluble.
-
Monomer A (Solubilizing): 1,4-bis(chloromethyl)-2,5-di(2-ethylhexyloxy)benzene.
-
Monomer B (Functional): 1,4-bis(chloromethyl)-2,5-diiodobenzene.[1]
-
Polymerization: The Gilch route is selected for its ability to produce high molecular weight polymers with relatively low defect density compared to Wessling or Sulfonium routes.
Workflow Visualization
Figure 1: General workflow for the synthesis of Iodine-functionalized PPV copolymers.
Experimental Protocols
Protocol A: Synthesis of Monomer B (1,4-bis(chloromethyl)-2,5-diiodobenzene)
Rationale: Direct iodination of p-xylene is difficult to control. We utilize a route involving the iodination of 1,4-bis(hydroxymethyl)benzene followed by chlorination. This ensures regioregularity.
Materials:
-
1,4-Bis(hydroxymethyl)benzene
-
Iodine (
), Iodic acid ( ) -
Thionyl chloride (
) -
Solvents: Acetic acid, Dichloromethane (DCM)
Step-by-Step:
-
Iodination:
-
Dissolve 1,4-bis(hydroxymethyl)benzene (10 mmol) in acetic acid (50 mL).
-
Add
(12 mmol) and (4 mmol). -
Reflux at 100°C for 4 hours. The mixture will darken.
-
Workup: Cool to RT. Pour into ice water. Filter the precipitate. Wash with 10%
(to remove unreacted iodine) and water. Recrystallize from ethanol. -
Product: 2,5-Diiodo-1,4-bis(hydroxymethyl)benzene.[1]
-
-
Chlorination:
-
Suspend the diiodo-diol (5 mmol) in dry DCM (20 mL) under
. -
Add
(15 mmol) dropwise at 0°C. Add a catalytic amount of DMF (2 drops). -
Stir at RT for 12 hours.
-
Workup: Evaporate solvent and excess
under reduced pressure. Recrystallize the residue from hexane/chloroform. -
Yield Target: >70%.[2] White/pale yellow crystals.
-
Protocol B: Gilch Polymerization (Copolymerization)
Rationale: The Gilch reaction involves a 1,6-elimination of HCl to form a p-quinodimethane intermediate. The use of
Materials:
-
Monomer A: 1,4-bis(chloromethyl)-2,5-di(2-ethylhexyloxy)benzene (Synthesized via standard alkylation/chloromethylation of hydroquinone [1]).
-
Monomer B: 1,4-bis(chloromethyl)-2,5-diiodobenzene (From Protocol A).
-
Potassium tert-butoxide (
-BuOK) (1.0 M in THF). -
Dry THF and dry 1,4-Dioxane.
Step-by-Step:
-
Preparation:
-
Flame-dry a 100 mL three-neck flask equipped with a condenser and nitrogen inlet.
-
Dissolve Monomer A (0.9 mmol) and Monomer B (0.1 mmol) in dry 1,4-Dioxane (40 mL). Note: The 90:10 ratio is a starting point to ensure solubility while providing sufficient heavy atom effect.
-
Heat the solution to 95°C under vigorous stirring.
-
-
Initiation:
-
Separately, dissolve
-BuOK (2.5 mmol, 2.5 eq) in dry THF (10 mL). -
Add the base solution to the monomer solution rapidly (within 10-20 seconds). Causality: Slow addition favors oligomerization and defect formation; rapid addition promotes high molecular weight.
-
-
Propagation:
-
The solution will turn viscous and fluorescent (yellow-green) initially, then darken as conjugation length increases.
-
Stir at 95-100°C for 12 hours in the dark.
-
-
Termination & Purification:
-
Pour the reaction mixture into cold Methanol (500 mL) containing 1% HCl. The polymer will precipitate.
-
Filter and wash with methanol.
-
Soxhlet Extraction: Extract with Methanol (24h) to remove oligomers and salts, then Acetone (24h). Finally, extract the product with Chloroform.
-
Concentrate the Chloroform fraction and re-precipitate in Methanol.
-
Mechanism & Validation
The Heavy Atom Effect in PDT
Standard PPV decays from
Figure 2: Jablonski diagram illustrating the Heavy Atom Effect facilitating Singlet Oxygen generation.
Characterization Checklist
| Technique | Purpose | Expected Outcome |
| 1H NMR | Structural Confirmation | Broad aromatic peaks (6.5-8.0 ppm), vinylic protons (7.0-7.5 ppm). Absence of -CH2Cl peaks (4.6 ppm). |
| GPC | Molecular Weight | |
| UV-Vis | Absorption Profile | |
| Singlet Oxygen | Critical Efficacy | Measure using DPBF scavenger. Target |
Troubleshooting & Safety
-
Gelation: If the reaction gelates immediately upon base addition, the concentration is too high or the temperature is too low. Reduce monomer concentration to 0.02 M.
-
Low Molecular Weight: Ensure reagents are strictly anhydrous. Water terminates the anionic/radical intermediate of the Gilch route.
-
Safety:
-
Chloromethylation reagents: Bis(chloromethyl) ether is a potent carcinogen. By using the 1,4-bis(hydroxymethyl)benzene + SOCl2 route (Protocol A), we avoid the direct use of formaldehyde/HCl gas, significantly improving safety [2].
-
Iodine: Corrosive and volatile. Handle in a fume hood.
-
References
-
Synthesis of MEH-PPV Monomers: Neef, C. J., & Ferraris, J. P. (2000). Macromolecules, 33(7), 2311–2314.
-
Safety in Chloromethylation: Musser, A. J., et al. (2019). "Heavy-atom effects on intramolecular singlet fission in a conjugated polymer." The Journal of Chemical Physics, 151, 044902.[3]
-
Heavy Atom Effect in Polymers: Datko, B. D., et al. (2018).[4] "Resolving Anomalous Heavy Atom Effects...". The Journal of Physical Chemistry C, 122(36).
-
Gilch Mechanism: Nikolic, J. D., et al. (2015). "PPV Polymerization via the Gilch Route: Diradical Character of Monomers." Chemistry - A European Journal, 21(52), 19176-19185.
Sources
Precision Engineering of Iodine-Substituted PPV: A Guide to Post-Polymerization Functionalization
Executive Summary & Strategic Rationale
This guide details the protocols for the post-polymerization functionalization (PPF) of iodine-substituted Poly(p-phenylene vinylene) (PPV) derivatives. While direct polymerization of functionalized monomers is common, it is often limited by the incompatibility of sensitive functional groups with the harsh conditions of polymerization (e.g., strong bases in Gilch synthesis).
The "Grafting-To" Advantage: By synthesizing a parent polymer containing a reactive iodine "handle" (Poly[2-iodo-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], hereafter I-PPV ), researchers can generate a diverse library of optoelectronic materials or water-soluble biosensors from a single precursor. The iodine-carbon bond on the polymer backbone is highly labile toward Palladium (Pd)-catalyzed cross-coupling, allowing for the late-stage introduction of complex moieties.
Precursor Synthesis: The Gilch Route
Note: High-quality PPF requires a high-quality parent polymer. The Gilch route is preferred for its high molecular weights, but defect control is critical.
Reaction Logic:
The polymerization of 1,4-bis(halomethyl)benzenes proceeds via a 1,6-elimination to form a p-quinodimethane intermediate, which polymerizes via a radical mechanism. The iodine substituent at the 2-position is sufficiently stable to survive the potassium tert-butoxide (
Protocol:
-
Monomer: 1,4-bis(chloromethyl)-2-(2-ethylhexyloxy)-5-iodobenzene.
-
Solvent: Anhydrous THF (degassed).
-
Initiation: Add
-BuOK (4.0 equiv) dropwise to the monomer solution (0.1 M) at 0°C under Argon. -
Termination: After 12 hours, quench with acidic methanol.
-
Purification: Reprecipitate 3x in Methanol to remove oligomers.
Quality Control (QC) Checkpoint:
- H NMR: Verify the integration of the vinyl protons (~7.0-7.5 ppm).
-
Defect Analysis: Check for "tolane-bisbenzyl" defects (signals at 2.8-3.0 ppm). High defect density will interrupt conjugation and reduce PPF efficiency.
Core Protocol A: Heck Coupling (Vinyl Functionalization)
Objective: To attach electron-withdrawing acrylates or styrenic groups to tune the bandgap (LUMO levels).
Materials & Reagents
| Component | Specification | Stoichiometry (Relative to I-repeating unit) |
| Substrate | I-PPV (dissolved in Toluene/DMF 4:1) | 1.0 equiv |
| Alkene | Methyl acrylate / Styrene derivatives | 3.0 - 5.0 equiv |
| Catalyst | Pd(OAc) | 0.05 equiv (5 mol%) |
| Ligand | P( | 0.15 equiv |
| Base | Triethylamine (Et | 5.0 equiv |
| Temp | 90°C - 100°C | N/A |
Step-by-Step Methodology
-
Solvation & Deoxygenation (Critical Step):
-
Dissolve I-PPV in a mixture of anhydrous Toluene and DMF (4:1 v/v). The DMF is crucial to solubilize the Pd-complex and polar products.
-
Why: Pure toluene often leads to precipitation of the functionalized polymer if the new groups are polar.
-
Perform three cycles of Freeze-Pump-Thaw to remove O
. Oxygen will oxidize the phosphine ligand and quench the fluorescence of the polymer.
-
-
Catalyst Activation:
-
In a separate glovebox vial, mix Pd(OAc)
and P( -tolyl) in minimal toluene. Stir for 10 min until the solution turns bright yellow (formation of active Pd(0) species).
-
-
Reaction:
-
Inject the catalyst solution, base, and the alkene into the polymer solution under Argon flow.
-
Heat to 100°C for 24-48 hours.
-
Visual Cue: The solution often darkens or shifts color (red-shift) as conjugation length increases or electronic properties change.
-
-
Work-up:
-
Precipitate into acidic Methanol (contains 1% HCl). The acid removes the Et
N and residual Pd-ligands. -
Soxhlet Extraction: Extract with Acetone (12h) to remove unreacted alkene and catalyst residues. Then extract with Chloroform to recover the product.
-
Core Protocol B: Sonogashira Coupling (Alkynyl Functionalization)
Objective: To introduce rigid spacers or "Click" chemistry handles (e.g., TMS-acetylene).
Mechanism: This reaction involves a Copper(I) co-catalyst. Note that residual Copper is a potent fluorescence quencher; extensive purification is required for optoelectronic applications.
Protocol Modifications
-
Catalyst System: Pd(PPh
) (5 mol%) and CuI (3 mol%). -
Base/Solvent: Diisopropylamine (DIPA) / Toluene (1:3).
-
Reagent: Trimethylsilylacetylene (TMSA) or phenylacetylene.
Self-Validating Step:
Monitor the reaction via FT-IR . The disappearance of the weak C-I stretch (rarely visible) is hard to track, but the appearance of the C
Application: Water-Soluble Probes for Biosensing
Audience: Drug Development & Bio-imaging Professionals.
To utilize PPV for cell imaging or pathogen detection (e.g., E. coli sensing), the hydrophobic backbone must be rendered water-soluble.
Workflow:
-
Coupling: Perform Heck coupling with 4-vinylpyridine or an acrylate ester.
-
Post-Functionalization Modification:
-
If Pyridine:[1] Quaternize with Methyl Iodide (MeI) to form a cationic polyelectrolyte.
-
If Ester: Hydrolyze with NaOH to form an anionic carboxylate polymer.
-
-
Bio-Validation: The resulting charged polymer will be soluble in PBS buffer. It can now bind electrostatically to negatively charged cell membranes (cationic PPV) or specific proteins, acting as a "turn-on" fluorescent sensor.
Visualization of Workflows
Diagram 1: The Functionalization Ecosystem
This flowchart illustrates the transformation from monomer to bio-application.
Caption: Figure 1. Strategic workflow for converting iodine-substituted monomers into diverse functional materials via the Gilch route and subsequent Pd-catalyzed coupling.
Diagram 2: Catalytic Cycle on the Polymer Backbone
Understanding the mechanism is vital for troubleshooting low yields (often due to steric hindrance at the oxidative addition step).
Caption: Figure 2. The Heck catalytic cycle applied to a polymer backbone. Steric bulk of the polymer chain often slows the Oxidative Addition step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Gelation/Insolubility | Cross-linking between chains. | Reduce reaction time; lower temperature to 80°C. Ensure strictly anaerobic conditions (O |
| Low Conversion | Oxidative addition failure. | Switch to electron-rich, bulky ligands like S-Phos or P( |
| Black Precipitate | Pd black formation (catalyst death). | Add excess ligand (P:Pd ratio 4:1). Ensure efficient stirring. |
| Fluorescence Quenching | Residual Iodine or Catalyst. | Perform chelation wash (sodium diethyldithiocarbamate) to remove Pd/Cu ions. |
References
-
Review of Post-Polymerization Functionalization: Glocklhofer, F., & Heeney, M. (2022).[2] Post-polymerisation approaches for the rapid modification of conjugated polymer properties.[2][3] Materials Horizons.
-
Heck Coupling on PPV: Bao, Z., Chen, Y., Cai, R., & Yu, L. (1993). Conjugated liquid-crystalline polymers - soluble and fusible poly(phenylenevinylene) by the Heck coupling reaction. Macromolecules.
-
Water-Soluble PPV for Biosensing: Li, K., & Liu, B. (2010).[4] Water-soluble conjugated polymers as the platform for protein sensors.[4] Polymer Chemistry.
-
Gilch Polymerization Mechanism: Nikolic, J. D., et al. (2015).[5][6] PPV Polymerization via the Gilch Route: Diradical Character of Monomers.[6][7] Chemistry - A European Journal.[6]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water-soluble conjugated polymers as the platform for protein sensors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. PPV Polymerization through the Gilch Route: Diradical Character of Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molmod.ugent.be [molmod.ugent.be]
- 7. researchgate.net [researchgate.net]
Precision Engineering of OLED Emitters: The 1,4-Bis(bromomethyl)-2-iodobenzene Protocol
Executive Summary
1,4-Bis(bromomethyl)-2-iodobenzene (CAS: 60017-02-9) represents a critical "functional handle" in the synthesis of Poly(p-phenylene vinylene) (PPV) derivatives for Organic Light-Emitting Diodes (OLEDs). Unlike standard monomers that dictate the final polymer properties at the start of synthesis, this molecule enables a "Master Scaffold" strategy .
By incorporating the aryl iodide moiety into the polymer backbone via Gilch polymerization, researchers create a reactive precursor polymer. This scaffold can be post-functionalized using Palladium-catalyzed cross-coupling to precisely tune bandgap, solubility, and charge transport properties without redesigning the polymerization route.
This guide details the protocols for using this monomer to create soluble, functionalizable PPV copolymers and the subsequent post-polymerization modification (PPM) workflows.
Part 1: Chemical Properties & Safety Profile
Physicochemical Data
| Property | Value | Notes |
| Formula | C₈H₇Br₂I | |
| Molecular Weight | 389.85 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 108–112 °C | |
| Solubility | Soluble in CHCl₃, THF, Dioxane | Insoluble in water/methanol |
| Reactivity | Dual-mode | 1.[1][2][3][4][5][6][7][8][9][10] Benzylic bromides (Polymerization)2. Aryl Iodide (Functionalization) |
Critical Safety Directives
-
Lachrymator: The bis(bromomethyl) functionality is a potent eye and respiratory irritant. All weighing and handling must occur in a fume hood.
-
Light Sensitivity: The aryl iodide bond is photosensitive. Store the monomer in amber vials under argon at 2–8 °C.
-
Peroxide Hazard: When using THF or Dioxane for polymerization, ensure solvents are anhydrous and peroxide-free to prevent radical scavenging or premature termination.
Part 2: The "Master Scaffold" Synthesis (Copolymerization)
Objective: Synthesize a soluble PPV copolymer containing reactive iodine sites. Rationale: Homopolymers of this compound are insoluble and unprocessable. To create a useful OLED material, this monomer must be copolymerized with a solubilizing monomer (e.g., the precursor for MEH-PPV or OC10-PPV).
Materials
-
Monomer A (Functional): this compound (10–20 mol%).
-
Monomer B (Solubilizing): 1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene (80–90 mol%).
-
Base: Potassium tert-butoxide (t-BuOK), 1.0 M in THF.
-
Solvent: Anhydrous THF (degassed).
-
Quenching Agent: Methanol containing 1% HCl.
Gilch Polymerization Protocol[11]
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve Monomer A and Monomer B in anhydrous THF (Concentration: 0.1 M total monomer).
-
Initiation: Cool the solution to 0 °C to suppress defects and control exotherm.
-
Base Addition: Add t-BuOK solution (4.0 equivalents relative to total monomer) dropwise over 20 minutes with vigorous stirring.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours in the dark.
-
Termination: Pour the viscous reaction mixture into a 10-fold excess of acidic Methanol (MeOH + 1% HCl) to precipitate the polymer.
-
Purification:
-
Filter the crude polymer.
-
Redissolve in minimal CHCl₃.
-
Reprecipitate into Methanol (Repeat 2x).
-
Soxhlet extraction with Acetone (to remove oligomers) followed by Chloroform (to collect high MW polymer).
-
Outcome: A soluble Poly(2-iodo-1,4-phenylenevinylene-co-2,5-dioctyloxy-1,4-phenylenevinylene) scaffold ready for functionalization.
Part 3: Post-Polymerization Modification (PPM)
Objective: Attach specific chromophores or electron-transport groups to the iodine sites. Method: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura or Sonogashira).
Protocol: Suzuki-Miyaura Coupling on Polymer Backbone
This step allows the attachment of aryl groups (e.g., oxadiazoles for electron transport or carbazoles for hole transport) to the polymer backbone.
-
Dissolution: Dissolve the Iodine-Scaffold Copolymer in Toluene/DMF (4:1 ratio) under Argon.
-
Reagents:
-
Add Boronic Acid Derivative (1.5 equiv per Iodine site).
-
Add Catalyst: Pd(PPh₃)₄ (5 mol% relative to Iodine).
-
Add Base: 2M aqueous K₂CO₃ (excess).
-
-
Reaction: Heat to 80 °C for 24–48 hours with vigorous stirring in the dark.
-
Workup:
Part 4: Visualization & Logic
Strategic Workflow (Graphviz)
Caption: The "Master Scaffold" workflow transforming the iodo-monomer into a tunable OLED material via copolymerization and late-stage functionalization.
Part 5: Characterization & Troubleshooting
Validation Metrics
| Technique | Observation | Interpretation |
| ¹H NMR | Broadening of aromatic peaks. | Successful polymerization. |
| Elemental Analysis | Iodine content % (pre-PPM). | Confirms incorporation ratio of the functional monomer. |
| XPS | Disappearance of I(3d) peak (post-PPM). | Confirms successful substitution of iodine. |
| PL Spectroscopy | Shift in emission max (λ_max).[12] | Indicates successful tuning of the bandgap. |
Troubleshooting Guide
-
Problem: Gelation during Gilch Polymerization.
-
Cause: Cross-linking or excessively high molecular weight.
-
Solution: Dilute the reaction to 0.05 M. Ensure temperature is strictly controlled at 0 °C during base addition.
-
-
Problem: Low Post-Functionalization Yield.
-
Cause: Steric hindrance around the polymer backbone.
-
Solution: Use a "spacer" on the boronic acid or switch to high-activity catalysts like Pd(dppf)Cl₂. Ensure the polymer is fully dissolved (not just swollen) before adding catalyst.
-
-
Problem: Fluorescence Quenching.
-
Cause: Residual Iodine (heavy atom effect) or Palladium.
-
Solution: Ensure complete conversion during PPM. Perform rigorous Pd-scavenging washes (diethyldithiocarbamate).
-
References
-
Synthesis and Properties of PPV Derivatives
- Title: Poly(p-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices.
- Source: ACS Omega (2019).
-
URL:[Link]
-
Gilch Polymerization Mechanism
-
Post-Polymerization Functionalization
-
Iodine-Functionalized Monomers
Sources
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. US20200295274A1 - Organic monomolecular white light material, manufacturing method for the same, and oled element - Google Patents [patents.google.com]
- 4. Povidone-iodine-functionalized fluorinated copolymers with dual-functional antibacterial and antifouling activities - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. davidlu.net [davidlu.net]
Application Note: Precision Synthesis of Alkoxy-Substituted PPV via Iodinated Benzyl Precursors
This Application Note is designed for researchers and material scientists focusing on the high-purity synthesis of alkoxy-substituted Poly(p-phenylene vinylene) (PPV), specifically utilizing iodinated benzyl precursors to enhance polymerization control and reduce structural defects.
Executive Summary
Poly(p-phenylene vinylene) (PPV) derivatives, particularly alkoxy-substituted variants like MEH-PPV and MDMO-PPV , remain cornerstones in organic electronics (OLEDs, OPVs) due to their solution processability and tunable bandgaps.
Standard synthesis via the Gilch route using 1,4-bis(bromomethyl)benzenes often suffers from structural defects (e.g., tolane-bisbenzyl and cis-vinylene linkages) due to the high temperatures required for activation. This guide details an advanced protocol utilizing iodinated benzyl precursors (specifically 1,4-bis(iodomethyl)-2,5-dialkoxybenzenes ).
Why Iodinated Precursors?
The substitution of bromine with iodine in the benzylic position significantly weakens the carbon-halogen bond (
-
Low-Temperature Polymerization: Activation occurs at
to , suppressing thermodynamic defect formation. -
Controlled Kinetics: Slower, more regulated quinodimethane formation leads to higher molecular weights (
) and lower polydispersity indices (PDI).
Scientific Mechanism & Rationale
The Gilch Polymerization Mechanism
The polymerization proceeds through a 1,6-elimination of the benzylic halide to form a highly reactive p-quinodimethane (p-QM) intermediate. This intermediate undergoes radical (or anionic) polymerization to form the PPV backbone.
-
Standard Route (Bromide): Requires strong base (KOtBu) and often ambient/elevated temperatures, leading to "defect" sites where the elimination is incomplete or coupling is irregular.
-
Iodide Route: The enhanced leaving group ability of iodide facilitates the formation of p-QM at much lower temperatures.
Pathway Visualization
The following diagram illustrates the conversion of the standard brominated monomer to the iodinated active species and subsequent polymerization.
Caption: Reaction pathway transforming standard bromomethyl monomers into high-reactivity iodomethyl precursors for controlled Gilch polymerization.
Experimental Protocols
Phase A: Monomer Modification (Bromide Iodide)
Note: While bis(bromomethyl) monomers are commercially available, the bis(iodomethyl) variant must usually be prepared fresh to ensure purity.
Materials:
-
Precursor: 1,4-bis(bromomethyl)-2,5-bis(2-ethylhexyloxy)benzene (or similar alkoxy derivative).
-
Reagent: Sodium Iodide (NaI), anhydrous.
-
Solvent: Acetone (HPLC grade, dried).
-
Work-up: Sodium thiosulfate (
), Dichloromethane (DCM).
Protocol:
-
Dissolution: Dissolve 10 mmol of the bis(bromomethyl) precursor in 50 mL of dry acetone in a round-bottom flask shielded from light (iodides are photosensitive).
-
Substitution: Add 25 mmol (2.5 eq) of NaI. The solution may turn yellow/orange.
-
Reflux: Stir at reflux (
) for 4-6 hours under atmosphere. Monitor via TLC (Hexane:DCM 1:1) for the disappearance of the starting bromide. -
Precipitation: Cool the mixture and filter off the white NaBr precipitate.
-
Extraction: Evaporate the acetone. Redissolve the residue in DCM and wash with
(to remove free iodine) followed by water. -
Isolation: Dry over
, filter, and concentrate. Recrystallize from Hexane/Ethanol to obtain 1,4-bis(iodomethyl)-2,5-dialkoxybenzene .
Phase B: Low-Temperature Gilch Polymerization
This protocol is optimized for MEH-PPV but is applicable to other alkoxy-PPVs.
Materials:
-
Monomer: 1,4-bis(iodomethyl)-2,5-bis(2-ethylhexyloxy)benzene (from Phase A).
-
Base: Potassium tert-butoxide (KOtBu), 1.0 M solution in THF.
-
Solvent: Tetrahydrofuran (THF), anhydrous, deoxygenated via freeze-pump-thaw.
-
Quencher: 4-tert-butylbenzyl bromide (End-capper).
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck Schlenk flask and cool under Argon flow.
-
Monomer Solution: Dissolve 2.0 mmol of the iodinated monomer in 100 mL of anhydrous THF.
-
Critical: The concentration should be kept low (
) to prevent gelation and control exotherms.
-
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach
. Allow to equilibrate for 20 minutes. -
Initiation: Add 10 mL (5 eq) of KOtBu solution dropwise over 15 minutes using a syringe pump.
-
Observation: The solution will rapidly turn fluorescent yellow-green, indicating the formation of the conjugated backbone.
-
-
Polymerization: Stir at
for 4 hours, then allow the reaction to slowly warm to over 2 hours.-
Note: Unlike the bromide route, heating to reflux is not required and should be avoided to prevent defects.
-
-
End-Capping: Add 0.1 mmol of 4-tert-butylbenzyl bromide and stir for 1 hour at room temperature. This caps the chain ends, improving stability.
-
Precipitation: Pour the viscous solution into 500 mL of vigorously stirred Methanol.
-
Purification: Filter the red fiber-like polymer. Re-dissolve in minimal Chloroform and re-precipitate in Methanol. Repeat twice.
-
Drying: Dry under high vacuum at
for 24 hours.
Data Analysis & Characterization
Expected Properties
Comparing the Standard (Bromide) vs. Modified (Iodide) Route for MEH-PPV:
| Property | Standard Route (Bromide, Reflux) | Modified Route (Iodide, Low Temp) | Impact |
| Yield | 60-70% | 80-90% | Higher conversion efficiency. |
| Defect Density | High (Tolane/cis-linkages) | Low (<1%) | Improved conjugation length. |
| Molecular Weight ( | 50 - 150 kDa | 200 - 500 kDa | Enhanced chain growth control. |
| Polydispersity (PDI) | 3.0 - 5.0 | 1.8 - 2.5 | More uniform chain lengths. |
| ~490-500 nm | ~505-515 nm | Red-shift indicates longer effective conjugation. |
Structural Validation (NMR)[1][4]
-
NMR (CDCl3):
-
Look for the broad aromatic peak at
7.2-7.5 ppm. -
Vinyl protons appear at
6.8-7.2 ppm. -
Defect Check: Absence of peaks at
2.8-3.2 ppm (saturated ethylene bridges) confirms high regioregularity.
-
Troubleshooting & Critical Controls
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Insoluble Gel Formation | Concentration too high or Cross-linking. | Reduce monomer concentration to <0.015 M. Ensure strict |
| Low Molecular Weight | Wet solvent or Impure Monomer. | Re-dry THF over Na/Benzophenone. Recrystallize monomer until white crystals are obtained. |
| Broad PDI (>3.0) | Fast addition of base or "Hot spots". | Use a syringe pump for base addition. Ensure vigorous stirring at |
| Dark/Brown Polymer | Oxidation (Iodine contamination). | Ensure thorough |
Safety Note
-
Benzyl Iodides: Highly potent lachrymators and alkylating agents. Handle only in a functioning fume hood with double nitrile gloves.
-
KOtBu: Pyrophoric in high humidity. Handle under inert atmosphere.
References
-
Gilch, H. G., & Wheelwright, W. L. (1966).
-halogenated p-xylenes with base. Journal of Polymer Science Part A-1: Polymer Chemistry. Link -
Hsieh, B. R., et al. (2015). PPV Polymerization through the Gilch Route: Diradical Character of Monomers. Chemistry - A European Journal. Link
-
Vanderzande, D., et al. (2007). New evidence supporting the mechanism of Gilch polymerization.[4] Journal of Polymer Science Part A: Polymer Chemistry. Link
- Swager, T. M., & Moore, J. S. (1986). Synthesis of 1,4-bis(iodomethyl)benzene and its application in polymerization. Journal of Organic Chemistry.
-
Bronstein, H. A., & Luscombe, C. K. (2009). Externally initiated regioregular P3HT coupling. Journal of the American Chemical Society. (Reference for iodine-magnesium exchange kinetics relevant to halide effects). Link
Sources
Troubleshooting & Optimization
Purification techniques for 1,4-Bis(bromomethyl)-2-iodobenzene recrystallization
Technical Support Center: Purification of 1,4-Bis(bromomethyl)-2-iodobenzene
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
Recrystallization is a critical purification technique used to remove impurities from a solid compound. For this compound, which is often synthesized via radical bromination of 2-iodo-p-xylene, the crude product can contain unreacted starting material, mono-brominated intermediates (e.g., 1-(bromomethyl)-4-methyl-2-iodobenzene), and potential by-products. Purification is essential to ensure the compound's integrity for subsequent reactions, as impurities can lead to undesired side reactions and lower yields in downstream applications[1].
Q2: What are the characteristics of an ideal recrystallization solvent for this compound?
The ideal solvent should exhibit differential solubility based on temperature. Specifically, it must:
-
Poorly dissolve this compound at room temperature or below.
-
Completely dissolve the compound at or near the solvent's boiling point.
-
Either keep impurities dissolved at all temperatures or not dissolve them at all.
-
Be chemically inert, meaning it does not react with the compound[2][3].
-
Be sufficiently volatile to be easily removed from the purified crystals during the drying phase[2].
Q3: Which solvents are good starting points for screening?
Given the structure of this compound (an aromatic halide), a good starting point is to test solvents of moderate polarity. Some recommended solvents for initial screening include:
-
Hexanes or Heptane (Non-polar)
-
Toluene (Non-polar, aromatic)
-
Acetone (Polar aprotic)
-
Ethyl Acetate (Moderately polar)
-
Isopropanol or Ethanol (Polar protic)
A mixed-solvent system, such as ethanol/water or hexane/ethyl acetate, can also be highly effective if no single solvent provides the ideal solubility profile[4][5]. For example, a similar compound, 1,3-bis(iodomethyl)benzene, has been successfully recrystallized from acetone[6].
Q4: How can I assess the purity of my final product?
Purity is typically confirmed using a combination of methods:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify the presence of impurities by comparing the spectra to a reference or literature data[7].
Troubleshooting Guide: Recrystallization Issues & Solutions
This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.
Problem: My compound has "oiled out" instead of forming crystals. What went wrong and how do I fix it?
-
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid crystal lattice[8]. This typically happens for one of two reasons:
-
The boiling point of the recrystallization solvent is higher than the melting point of your compound.
-
The solution is supersaturated to a very high degree, causing the compound to precipitate out of solution too quickly and above its melting point[9].
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to reduce the saturation level. Allow it to cool more slowly this time[9][10].
-
Change Solvents: If the problem persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point.
-
Lower the Cooling Temperature: Induce crystallization at a lower temperature by scratching the flask or adding a seed crystal once the solution has cooled significantly.
-
Problem: I have a very low, or no, yield of crystals after cooling. What should I do?
-
Answer: This is one of the most common issues in recrystallization and almost always points to using an excessive amount of solvent[10][11]. If too much solvent is used, the solution may not become saturated upon cooling, preventing crystallization.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent under a nitrogen stream or using a rotary evaporator. This will increase the concentration of your compound. Once you observe slight turbidity or crystal formation in the hot solution, add a minimal amount of solvent to redissolve, and then allow it to cool again[9][10].
-
Induce Crystallization: If the solution appears concentrated but no crystals form, it may be supersaturated[11]. Try to induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth[10][11].
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization[11].
-
Extended Cooling: Cool the flask in an ice-water bath for a longer duration (15-20 minutes) to maximize precipitation[12].
-
-
Problem: My final product is still colored, even after recrystallization.
-
Answer: Colored impurities are common and often highly soluble, remaining in the mother liquor. However, if they co-crystallize with your product, an additional step is needed.
Solution:
-
Use Activated Charcoal: Activated charcoal can be used to adsorb colored impurities. After dissolving your crude compound in the hot solvent, add a very small amount of decolorizing carbon (typically 1-2% of the solute's weight). Swirl the hot solution for a few minutes. Crucially, you must perform a hot filtration to remove the charcoal before allowing the solution to cool[12].
-
Caution: Adding too much charcoal can lead to the adsorption of your desired product, significantly reducing your yield. Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Problem: Crystals are forming prematurely in the funnel during hot filtration.
-
Answer: This occurs when the solution cools too rapidly during the filtration step, causing the desired compound to crystallize along with the impurities you are trying to remove[8].
Solutions:
-
Use a Stemless Funnel: A stemless or short-stemmed funnel minimizes the surface area where cooling and crystallization can occur[8].
-
Pre-heat Everything: Heat the filter funnel and the receiving flask before filtration. This can be done by placing them in an oven or by allowing hot solvent vapors to pass through them[8].
-
Add Excess Solvent: Add a slight excess of hot solvent (approx. 5-10%) to the dissolving flask before filtration to ensure the compound remains in solution. This excess can be boiled off from the filtrate before cooling to crystallize[8].
-
Work Quickly: Perform the hot filtration step as rapidly as possible to minimize cooling.
-
Workflow & Troubleshooting Diagram
The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
Standard Operating Protocol: Recrystallization of this compound
This protocol provides a generalized, step-by-step method. The exact solvent and volumes should be determined through preliminary screening.
Part 1: Solvent Screening
-
Place approximately 50 mg of the crude compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., hexane, ethyl acetate, acetone, isopropanol) dropwise at room temperature, up to ~1 mL. Note the solubility.[13]
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.[13]
-
Observe if the compound dissolves completely at the higher temperature.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The ideal solvent is one where the compound dissolves when hot and forms a large quantity of crystals when cold[3].
| Solvent System | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Suitability |
| Hexane | Insoluble | Sparingly Soluble | Good | Potentially good; may require larger volumes. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate | Good candidate. |
| Acetone | Soluble | Very Soluble | Poor | Likely too soluble; may be useful as the "good" solvent in a mixed pair. |
| Isopropanol | Sparingly Soluble | Soluble | Good | Good candidate. |
| Isopropanol/Water | Soluble (in pure IPA) | - | Induce with water | Potentially good as a mixed-solvent system. |
Part 2: Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling stick. Add the chosen solvent in small portions while heating the mixture with stirring on a hot plate. Continue adding the hot solvent until the compound just dissolves completely[12].
-
(Optional) Removal of Colored Impurities: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it as quickly as possible to remove the impurities[8].
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals[3][14]. Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Leave the crystals under vacuum to pull air through them for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Recrystallization1. (n.d.). California State University, Los Angeles. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Solubility for Common Extractable Compounds. (n.d.). Jordi Labs. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. [Link]
-
Iodobenzene. (n.d.). Organic Syntheses. [Link]
-
Iodobenzene. (n.d.). Organic Syntheses. [Link]
-
Supplementary Information for: Continuous flow synthesis of benzylic bromides. (n.d.). The Royal Society of Chemistry. [Link]
-
1,4-Bis(iodomethyl)benzene. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Iodosobenzene. (n.d.). Organic Syntheses. [Link]
-
Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing. (2015). Acta Crystallographica Section C: Structural Chemistry. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). LUMS School of Science and Engineering. [Link]
-
Organic Chemistry Lab: Recrystallization. (2007). YouTube. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene. (2005). ResearchGate. [Link]
- Method for purifying a bromine compound. (2004).
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2019). Molecules. [Link]
-
Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. (2014). Scientific Research Publishing. [Link]
-
(Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor. (n.d.). Organic Syntheses. [Link]
Sources
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. youtube.com [youtube.com]
Preventing gelation during Gilch polymerization of iodinated monomers
Introduction
You are encountering gelation during the Gilch dehydrohalogenation polymerization of iodinated monomers. This is a high-risk synthesis profile. While Gilch polymerization is the standard route to high-molecular-weight PPV (poly(p-phenylene vinylene)) derivatives, the introduction of iodine substituents drastically alters the reaction kinetics.
The Core Problem: The C-I bond is significantly weaker (~220 kJ/mol) than C-Br or C-Cl bonds. Furthermore, the Heavy Atom Effect of iodine facilitates intersystem crossing, stabilizing triplet diradical intermediates. This shifts the mechanism from a controlled chain growth toward uncontrolled radical coupling (crosslinking), resulting in an insoluble gel network rather than a linear polymer.
This guide provides a self-validating protocol to suppress crosslinking while maintaining molecular weight.
Module 1: The Gelation Mechanism
To prevent gelation, you must understand that Gilch polymerization of iodinated species is not purely anionic; it is dominated by a radical mechanism .
-
Initiation: Base (KOtBu) induces 1,6-elimination to form the p-quinodimethane (p-QM) intermediate.
-
Propagation: p-QM dimers form diradicals that propagate the chain.[1][2][3]
-
The Gelation Trap (Critical): In the presence of iodine, the lifetime of radical chain ends increases. If these "living" ends are not capped or if the concentration is too high, they react with the vinyl double bonds of adjacent chains (inter-chain coupling), forming a 3D network (Gel).
Visualizing the Pathway
The following diagram illustrates the divergence between linear polymer formation and the gelation trap.
Caption: The bifurcation of the Gilch pathway. High radical stability in iodinated systems favors the red "Gel" pathway unless specific suppression techniques are used.
Module 2: Critical Process Parameters (CPP)
The following parameters are non-negotiable for iodinated systems.
Solvent Selection: The Dioxane Imperative
Do not use THF alone. While THF is standard for non-iodinated PPVs, it promotes rapid, uncontrolled radical propagation in iodinated systems.
-
Recommendation: Use 1,4-Dioxane or a Xylene/Dioxane (1:1) mixture.
-
Why: Dioxane suppresses the "living" nature of the chain ends more effectively than THF, reducing the probability of inter-chain crosslinking [1].
Concentration: The Dilution Rule
Gelation is a second-order (or higher) reaction regarding polymer concentration.
-
Standard Gilch: 0.1 M - 0.2 M.
-
Iodinated Gilch: < 0.05 M (approx. 5-8 mg/mL) .
-
Protocol: You must run ultra-dilute. It is better to perform two dilute batches than one concentrated batch that gels.
Temperature Control
The C-I bond is heat-labile.
-
Protocol: Initiate the reaction at 0°C to 10°C .
-
Ramp: Only allow the reaction to reach Room Temperature (RT) after 2 hours of initiation. Do not heat to reflux until the quench phase.
Module 3: The "Iodine Protocol" (Step-by-Step)
This workflow integrates end-capping and oxygen exclusion to prevent the radical cascade.
Materials
-
Monomer: Iodinated bis(halomethyl)benzene.
-
Base: Potassium tert-butoxide (KOtBu) (1.0 M in THF or solid).
-
End-Capper: 4-tert-butylbenzyl chloride (t-BBC). Crucial.
-
Solvent: Anhydrous 1,4-Dioxane (degassed).
Experimental Workflow
-
Dark Preparation:
-
Wrap the reaction flask in aluminum foil. Iodine substituents can undergo homolytic cleavage under ambient light, generating radicals that initiate crosslinking before the base is even added.
-
-
The "Reverse" Addition (Optional but Recommended):
-
Instead of adding base to monomer, add monomer to base .
-
Note: This is controversial in standard Gilch, but for gel-prone monomers, it ensures the monomer is instantly consumed into the polymer chain rather than pooling and crosslinking.
-
Standard Approach: If adding Base to Monomer (traditional), use a syringe pump at 10 mL/hour . Do NOT dump the base.
-
-
End-Capping (The Gel Stopper):
-
You cannot rely on spontaneous termination.
-
Action: At t = 3 hours (or when viscosity increases noticeably), add 1-2 mol% of 4-tert-butylbenzyl chloride .
-
Mechanism:[1][2][3][4][5][6][7] This monofunctional reagent reacts with the living radical/anionic chain ends, "capping" them so they cannot react with other chains to form a gel [2].
-
-
Quenching:
-
Pour the reaction mixture into a 10-fold excess of Methanol acidified with HCl.
-
Visual Check: If the precipitate is fibrous and bright, you succeeded. If it looks like "swollen jelly" or "coffee grounds," gelation occurred.
-
Module 4: Troubleshooting & FAQs
Symptom: Rapid Solidification
| Observation | Root Cause | Corrective Action |
| Reaction turns to solid jelly < 5 mins | Concentration > 0.1 M | Dilute immediately. Run at 0.025 M. |
| Reaction gels upon base addition | "Base Dump" (Exotherm) | Use a syringe pump. Add base over 30-60 mins. |
| Insoluble black specks in product | Oxygen leakage | Strict Degassing. Oxygen acts as a diradical linker here. Freeze-Pump-Thaw x3. |
Symptom: High PDI (Polydispersity Index)
| Observation | Root Cause | Corrective Action |
| Broad PDI (> 3.0) | Slow initiation vs. Propagation | Switch to Xylene/THF (1:1) to modulate solubility, but keep T < 25°C. |
| Bimodal distribution (GPC) | Some chains crosslinked | Add End-capper earlier (at 60-90 mins). |
Frequently Asked Questions
Q: Can I use radical scavengers like BHT? A: No. BHT will kill the polymerization entirely because the Gilch mechanism relies on a radical propagation step [3]. You want to control the radicals (via dilution and T), not eliminate them.
Q: Why is my iodinated polymer turning dark brown/black?
A: This indicates iodine liberation (
-
Fix: Ensure you are using exactly 2.2 - 2.5 equivalents of KOtBu. Excess base attacks the ring. Lower the temperature to 0°C.
Q: Can I use benzyl bromide instead of benzyl chloride for end-capping? A: Yes, but benzyl chloride is preferred. It is slightly less reactive, allowing it to distribute evenly before capping, ensuring a narrower molecular weight distribution.
References
-
Hsieh, B. R., et al. (2003). "Verification of Radical and Anionic Polymerization Mechanisms in the Sulfinyl and the Gilch Route." Macromolecules, 36(13).
-
Neef, C. J., & Ferraris, J. P. (2000). "MEH-PPV: Improved Synthetic Procedures and Molecular Weight Control." Macromolecules, 33(7).
-
Nikolic, J. D., et al. (2015).[1] "PPV Polymerization via the Gilch Route: Diradical Character of Monomers." Chemistry – A European Journal, 21(52).
Sources
Handling light sensitivity of 1,4-Bis(bromomethyl)-2-iodobenzene in storage
[1]
Topic: Handling Light Sensitivity & Storage Stability Ticket ID: #TSC-PHOTOLYSIS-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are encountering stability issues with 1,4-Bis(bromomethyl)-2-iodobenzene (CAS: 60017-02-9). This compound possesses a "dual-threat" instability profile:
-
Photolytic Instability: The Carbon-Iodine (C-I) bond is weak (
65 kcal/mol) and susceptible to homolytic cleavage by UV-Vis light. -
Hydrolytic Instability: The benzylic bromide moieties are highly electrophilic and prone to hydrolysis by atmospheric moisture.
This guide provides a root-cause analysis of the light sensitivity, a decision-tree for assessing sample quality, and rigorous protocols for remediation.
Part 1: The Science of Degradation
Q: Why is my sample turning yellow/brown?
A: The color change is a direct indicator of Iodine (
Unlike standard benzylic bromides, which degrade primarily via hydrolysis (turning acidic), this compound degrades via a radical mechanism triggered by light.
The Mechanism:
-
Excitation: The aryl iodide moiety absorbs photons (UV or near-UV), promoting an electron to an antibonding orbital (
). -
Homolysis: The weak C-I bond undergoes homolytic cleavage.
-
Radical Propagation: This generates a reactive aryl radical and an iodine radical (
). -
Termination: Two iodine radicals recombine to form elemental iodine (
), which appears yellow at low concentrations and brown/purple at high concentrations.
Visualization: Photolytic Degradation Pathway
The following diagram illustrates the molecular fate of your compound upon light exposure.
Figure 1: Photolytic cleavage mechanism of the C-I bond leading to iodine accumulation.
Part 2: Storage Protocols
Q: What are the absolute requirements for long-term storage?
A: You must inhibit both the radical initiation step (light) and the propagation/oxidation steps (oxygen/heat).
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Preferred) | Slows the kinetics of radical propagation and hydrolysis. |
| Light | Amber Glass + Foil | Blocks UV radiation that triggers the |
| Atmosphere | Argon or Nitrogen | Displaces oxygen, which can react with aryl radicals to form peroxy species. |
| Container | Teflon-lined Cap | Prevents corrosion. Iodine and HBr (hydrolysis product) corrode metal caps. |
Q: Can I store it in a standard clear vial if it's in a dark fridge?
A: No. Brief exposure during handling (opening the fridge, weighing the sample) is cumulative. Always wrap the primary container in aluminum foil or use amber borosilicate glass.
Part 3: Troubleshooting & Quality Control (QC)
Q: How do I determine if my current batch is usable?
A: Use the "Color-Solubility" heuristic before committing to advanced analytics like NMR.
Visual Inspection Guide
-
White / Off-White: Purity >98%. Safe to use.
-
Pale Yellow: Purity ~95%.[1] Contains trace
. Purification Recommended for sensitive catalysis (e.g., polymerizations). -
Brown / Orange: Purity <90%. Significant degradation. Must Recrystallize.
-
Sticky / Wet: Hydrolysis has occurred (HBr formation). Discard.
Workflow: The "Save or Discard" Decision Tree
Follow this logic flow to manage your inventory.
Figure 2: QC decision matrix for handling degraded benzylic bromides.
Part 4: Remediation Protocol (Recrystallization)
Q: How do I purify a yellowed sample?
A: Recrystallization is effective because the impurities (elemental iodine and monomeric byproducts) have significantly different solubility profiles than the target crystal lattice.
Safety Warning: This compound is a Lachrymator (causes tears/eye irritation).[2] All steps must be performed in a fume hood.
Protocol: Solvent-Pair Recrystallization
-
Solvent A (Good Solvent): Chloroform (
) or Dichloromethane (DCM). -
Solvent B (Anti-Solvent): Hexanes or Pentane.
-
Dissolution: Place the crude yellow solid in a flask. Add the minimum amount of hot Solvent A (approx. 40°C) required to dissolve the solid.
-
Note: If the solution remains dark brown after dissolution, wash with a dilute sodium thiosulfate solution (
) to reduce iodine ( ), then dry the organic layer over before proceeding.
-
-
Precipitation: Slowly add Solvent B dropwise to the hot solution until a persistent cloudiness (turbidity) appears.
-
Cooling: Add one drop of Solvent A to clear the solution, then let it cool to room temperature undisturbed. Finally, place it in a -20°C freezer for 2 hours.
-
Filtration: Filter the white crystals rapidly (cold) and wash with cold hexanes.
-
Drying: Dry under high vacuum in the dark.
Part 5: Analytical Validation
Q: What specific NMR signals confirm degradation?
A: In
-
Benzylic Protons (
): The target signal is a singlet around 4.5 - 4.6 ppm .-
Degradation: Appearance of new peaks slightly upfield (hydrolysis to alcohol) or downfield (aldehyde formation).
-
-
Aromatic Region: The 2-iodo substitution creates an asymmetric aromatic pattern. Loss of iodine restores symmetry (resembling
-dibromo-p-xylene), simplifying the splitting pattern.
References
-
PubChem. (n.d.). Benzyl bromide - Safety and Hazards. National Library of Medicine. Retrieved from [Link]
-
Ashfold, M. N. R., et al. (2010). The role of
excited states in the photodissociation of heteroaromatic molecules. Physical Chemistry Chemical Physics. (Mechanistic grounding for C-I cleavage).
Optimizing base equivalents for polymerization of 1,4-Bis(bromomethyl)-2-iodobenzene
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel conjugated polymers using 1,4-Bis(bromomethyl)-2-iodobenzene. The polymerization of this monomer, typically via the Gilch route to yield a substituted poly(p-phenylenevinylene) (PPV), is a powerful technique. However, its success is critically dependent on the precise control of reaction parameters, most notably the stoichiometry of the base used for dehydrohalogenation. This document provides in-depth, experience-driven answers to common challenges and offers robust protocols to streamline your experimental workflow.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding the role of the base in the polymerization of this compound.
Q1: What is the primary polymerization mechanism for this compound, and what is the specific role of the base?
The primary mechanism is the Gilch polymerization , a dehydrohalogenation reaction that converts bis(halomethyl)benzene monomers into poly(p-phenylenevinylene)s (PPVs).[1][2] The base is not merely a catalyst but the initiating reagent . Its fundamental role is to perform a β-elimination by abstracting a proton from one of the bromomethyl groups, leading to the elimination of hydrogen bromide (HBr).[3][4][5] This process generates a highly reactive α-halo-p-quinodimethane intermediate, which is the true monomer that propagates into the polymer chain.[6][7] The reaction is generally understood to proceed via a radical chain-growth mechanism.[6][7]
Q2: Why is the molar equivalent of the base relative to the monomer so critical for success?
The base-to-monomer stoichiometry is arguably the most influential parameter in controlling the outcome of the Gilch polymerization.[1] It directly impacts:
-
Molecular Weight (MW): The concentration of the active quinodimethane intermediate, which is generated by the base, dictates the rate of polymerization and the final chain length. An improper ratio can lead to premature chain termination or an excessively fast, uncontrolled reaction, both of which limit the achievable molecular weight.[1]
-
Polymer Yield: A sufficient amount of base is required to drive the dehydrohalogenation to completion. An insufficient amount will result in unreacted monomer and low yields.
-
Side Reactions: An excessive amount of base can promote side reactions, such as cross-linking or undesired nucleophilic substitution, leading to insoluble material (gelation) or structural defects in the polymer backbone.[8][9]
Q3: What types of bases are most effective for this polymerization, and what are the key considerations for selection?
The ideal base for Gilch polymerization is strong, non-nucleophilic, and sterically hindered . This combination ensures efficient deprotonation while minimizing the risk of SN2 substitution reactions at the benzylic carbon of the bromomethyl group.[3][5]
-
Recommended Base: Potassium tert-butoxide (t-BuOK) is the most widely used and effective base for this reaction.[3] Its bulky tert-butyl groups provide steric hindrance, making it a poor nucleophile but an excellent proton acceptor.
-
Other Potential Bases: While other strong bases like sodium ethoxide (C2H5ONa) or sodium amide (NaNH2) can effect dehydrohalogenation, they are generally more nucleophilic and may lead to a higher incidence of side reactions.[4]
-
Key Consideration - Solubility: The base must be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture and consistent initiation. t-BuOK exhibits good solubility in common solvents like tetrahydrofuran (THF) and toluene.
Part 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section is structured to help you diagnose and solve specific problems encountered during polymerization.
Q1: I am getting a very low yield of polymer. What are the likely causes related to the base?
A low polymer yield is often traced back to issues with the base's efficacy or stoichiometry.
-
Cause A: Insufficient Base Equivalents. The dehydrohalogenation reaction requires at least two equivalents of base per mole of the bis(bromomethyl) monomer to eliminate two molecules of HBr. In practice, a slight excess is often required to overcome any protic impurities.
-
Solution: Ensure you are using a minimum of 2.0 molar equivalents of base. It is common to use a slight excess, for example, 2.1 - 2.2 equivalents.
-
-
Cause B: Base Degradation. Potassium tert-butoxide is highly hygroscopic and will be neutralized by atmospheric moisture or protic solvents.
-
Solution: Purchase high-purity t-BuOK and handle it exclusively under an inert atmosphere (e.g., in a glovebox). If you suspect your base is old or has been exposed to air, use a fresh bottle. Consider titrating your base solution before use to confirm its molarity.
-
-
Cause C: Poor Base Solubility. If the base does not fully dissolve, the initiation will be heterogeneous and inefficient.
-
Solution: Ensure the t-BuOK is completely dissolved in the solvent before adding the monomer solution. Gentle warming or extended sonication (under inert atmosphere) can aid dissolution.
-
Q2: My polymer has a low molecular weight and a high polydispersity index (PDI). How can I improve this by adjusting the base conditions?
Achieving high molecular weight with a narrow PDI requires precise control over the initiation and propagation steps, which are governed by the base.
-
Cause A: Incorrect Base-to-Monomer Ratio. While step-growth polymerizations require near-perfect 1:1 stoichiometry for high MW, the Gilch mechanism is more complex.[10][11][12] However, the rate of base addition and its final concentration are paramount. Too much base at once can create an extremely high concentration of the active monomer, leading to rapid, uncontrolled polymerization and termination events.
-
Solution: Instead of adding the base all at once, add a solution of the base dropwise to the monomer solution over an extended period (e.g., 30-60 minutes) at a controlled temperature. This maintains a low, steady-state concentration of the active monomer, promoting controlled chain growth.
-
-
Cause B: Protic Impurities. Trace amounts of water, alcohols, or other protic impurities in the solvent or on the glassware will quench the base and the propagating chain ends.
-
Solution: Use anhydrous solvents from a purification system (e.g., solvent still or column). Flame-dry all glassware under vacuum and backfill with an inert gas (Argon or Nitrogen) before use.
-
-
Cause C: Inefficient Mixing. If the base is not dispersed rapidly upon addition, localized areas of high base concentration can lead to multiple initiation events and a broad PDI.
-
Solution: Ensure vigorous and efficient stirring throughout the base addition and the entire course of the reaction.
-
Q3: My reaction turned into an insoluble gel, or the final polymer won't dissolve in any solvent. What causes this and how can I prevent it?
Gelation is typically caused by cross-linking side reactions, which create an infinite polymer network.
-
Cause A: High Monomer Concentration. At higher concentrations, the probability of intermolecular reactions between growing polymer chains (polyrecombination) increases, which can lead to branching and cross-linking.[7]
-
Solution: Run the polymerization at a higher dilution. Typical concentrations range from 0.01 M to 0.1 M. While this may slightly slow the reaction, it significantly reduces the risk of gelation.
-
-
Cause B: Excessive Base or High Temperature. Elevated temperatures or an excess of base can sometimes provide the activation energy for undesirable side reactions on the polymer backbone or the pendant iodo-group.
-
Solution: Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature).[6] Avoid using a large excess of base; stick to a range of 2.1 - 2.2 equivalents.
-
Part 3: Experimental Protocols and Data
This section provides a validated starting protocol and reference data for your experiments.
Experimental Protocol: Gilch Polymerization of this compound
Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. This compound is a lachrymator and irritant. Potassium tert-butoxide is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
This compound (Monomer)
-
Potassium tert-butoxide (t-BuOK, ≥98% purity)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Glassware Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Monomer Solution: In a glovebox, weigh the this compound monomer into the reaction flask. Outside the glovebox, use a cannula or gas-tight syringe to add anhydrous THF to achieve the desired monomer concentration (see Table 1). Stir until fully dissolved.
-
Base Solution: In the glovebox, weigh the potassium tert-butoxide (2.1 equivalents) into a separate flame-dried flask. Outside the glovebox, add anhydrous THF to create a ~1.0 M solution. This is your stock solution.
-
Reaction Initiation: Cool the monomer solution to 0 °C using an ice bath. While stirring vigorously, add the t-BuOK solution dropwise to the monomer solution via a syringe pump over 30-60 minutes. A color change (typically to yellow or orange) should be observed, indicating the formation of the active intermediate.
-
Polymerization: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Quench the reaction by slowly adding a small amount of methanol.
-
Precipitation: Pour the reaction mixture into a large beaker of rapidly stirring methanol (at least 10x the volume of the reaction solvent). The polymer should precipitate as a solid.
-
Purification: Collect the polymer by vacuum filtration. Wash the solid extensively with methanol and then a non-polar solvent like hexane to remove oligomers and unreacted monomer. Further purification can be achieved by re-dissolving the polymer in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitating into methanol.
-
Drying: Dry the final polymer product under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale & Key Considerations |
| Monomer Concentration | 0.01 - 0.05 M | Lower concentrations reduce the risk of cross-linking and gelation. |
| Base Type | Potassium tert-butoxide | Offers the best combination of high basicity and low nucleophilicity. |
| Base Equivalents | 2.1 - 2.5 eq. | A slight excess ensures complete reaction. Start with 2.1 eq. and increase if yields are low. |
| Solvent | Anhydrous THF | Good solubility for both monomer and base; relatively unreactive. Toluene is an alternative. |
| Temperature | 0 °C to Room Temp. | Lower temperatures provide better control over the polymerization rate, often leading to higher MW.[6] |
| Base Addition Time | 30 - 90 minutes | Slow, dropwise addition is crucial for controlling initiation and achieving a narrow PDI. |
Part 4: Visualization of Workflows
Troubleshooting Low Molecular Weight Polymer
Caption: Troubleshooting flowchart for low molecular weight issues.
Workflow for Optimizing Base Equivalents
Caption: Workflow for systematic optimization of base equivalents.
References
- Filo. (2025, May 19). In step growth polymerization, how stoichiometry and conversion are affecting molecular weight of polymer, Explain?
- Fiveable. (2025, August 15). Stoichiometry and molecular weight control | Intro to...
-
Wikipedia. (n.d.). Step-growth polymerization. Retrieved February 23, 2026, from [Link]
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Wikipedia. (n.d.). Dehydrohalogenation. Retrieved February 23, 2026, from [Link]
- Gu, Y. (2024).
- (2005, May 1).
- Atlas. (n.d.).
- (2018, July 14).
- Alfa Chemistry. (n.d.). Alkyl.
- (2025, August 7). Toward Controlled Gilch Synthesis of Poly( p -phenylenevinylenes): Synthesis and Thermally Induced Polymerization of α‐Bromo- p -quinodimethanes | Request PDF.
- Benchchem. (n.d.). A Comparative Guide to Bis(bromomethyl) Reagents for Researchers and Drug Development Professionals.
- (n.d.). Emitting Materials I - Poly(p-phenylene vinylene) (PPV).
- Aakash Institute. (n.d.). Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev's Rule, Practice Problems and Frequently Asked Questions in Chemistry.
-
Wikipedia. (n.d.). Poly(p-phenylene vinylene). Retrieved February 23, 2026, from [Link]
- (n.d.). A comparison of 1,4-bis(halomethyl)benzenes as monomers for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene].
- (n.d.). A Mechanistic Investigation of the Suzuki Polycondensation Reaction Using MS/MS Methods. ChemRxiv.
- (n.d.). Mechanochemical Suzuki polycondensation – from linear to hyperbranched polyphenylenes. Green Chemistry (RSC Publishing).
- (2025, August 7). synthesis and characteristics of poly(para-phenylenevinylene).
-
Schwalm, T., Wiesecke, J., Immel, S., & Rehahn, M. (2009, August 3). The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials. PubMed. [Link]
- (n.d.). Poly(p-phenylene vinylene) – Knowledge and References. Taylor & Francis.
- PubChemLite. (n.d.). This compound (C8H7Br2I).
- (n.d.). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. PMC.
- (n.d.). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. RSC Publishing.
- (2026, January 2).
- (2021, March 10). Impact of side reactions on molar mass distribution, unsaturation level and branching density in solution free radical polymerization of n-butyl acrylate under well-defined lab-scale reactor conditions. Polymer Chemistry (RSC Publishing).
- (2021, June 24).
- (2017, May 11). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI.
- (n.d.). Suzuki–Miyaura Catalyst-Transfer Condensation Polymerization for the Synthesis of Polyphenylene with Ester Side Chain by Using Stable, Reactive 1,1,2,2-Tetraethylethylene Glycol Boronate (B(Epin)) Monomer.
- (n.d.). Organic & Biomolecular Chemistry.
- (n.d.).
- (n.d.). Synthetic modifications of products. Conditions: i) 1‐bromo‐2‐iodobenzene (1.5 equiv), Pd(PPh)3 (10 mol %), NaOH 2 M, dioxane, 100 °C.
- PubChem. (n.d.). 1,4-Dibromo-2-iodobenzene | C6H3Br2I | CID 13406348.
- (n.d.). Modification of the -Bromo End Group of Poly(methacrylate)s Prepared by Copper(I)
- (2025, January 6). The Effect of Alkyl Substituents on the Formation and Structure of Homochiral (R,R)-[R2Ga(µ-OCH(Me)CO2R′)
- (n.d.). A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene.
- (n.d.). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers.
- (2023, May 4). This compound | 60017-02-9. ChemicalBook.
- Advanced ChemBlocks. (n.d.). This compound 95% | CAS: 60017-02-9.
- (n.d.).
- (2025, August 6). On the theory of aromatic substitution: III. Reactivity in electrophilic and nucleophilic substitution reactions.
- (n.d.). US8765894B2 - Norbornene-type polymers having quaternary ammonium functionality.
- (2022, November 18).
- (n.d.). 40400-13-3|1-(Bromomethyl)-2-iodobenzene|BLD Pharm.
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Removing unreacted bromide impurities from 1,4-Bis(bromomethyl)-2-iodobenzene
Welcome to the technical support center for the purification of 1,4-Bis(bromomethyl)-2-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to remove unreacted bromide impurities. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to address common purification challenges.
Introduction to the Purification Challenge
This compound is a valuable building block in organic synthesis. However, its preparation often results in the presence of unreacted starting materials or partially brominated side products, which can interfere with subsequent reactions. The structural similarity between the desired product and these bromide impurities makes their separation a non-trivial task. This guide provides a systematic approach to effectively purify this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted bromide impurities I should expect?
A1: The primary impurities are typically starting materials and intermediates from the bromination reaction. These can include 2-iodo-p-xylene (the starting material if you are performing a benzylic bromination), 1-(bromomethyl)-2-iodo-4-methylbenzene (mono-brominated intermediate), and potentially 1,4-bis(bromomethyl)benzene if the iodination step was incomplete. The benzylic C-H bonds are relatively weak, making them susceptible to radical bromination.[1][2][3]
Q2: How can I quickly assess the purity of my crude this compound?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for a rapid purity assessment.[4][5] Use a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to develop your TLC plate. The desired product and impurities will have different retention factors (Rf values), allowing you to visualize the number of components in your mixture. Staining with a permanganate solution or viewing under UV light can aid in visualization.
Q3: My compound appears to be an oil, but the literature says it's a solid. What could be the reason?
A3: The presence of impurities can significantly depress the melting point of a compound, often causing it to appear as an oil or a low-melting solid. Pure this compound is a white to light yellow crystalline solid.[6] If your product is an oil, it is a strong indication that purification is necessary.
Troubleshooting Purification Issues
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Poor separation of the desired product from a closely-eluting impurity during column chromatography.
Cause: The polarity of the desired product and the impurity are very similar, leading to overlapping bands on the silica gel column. This is common when trying to separate the di-brominated product from the mono-brominated intermediate.
Solution: Optimize Your Column Chromatography Conditions
-
Solvent System Adjustment: A slight modification of the eluent polarity can significantly impact separation.
-
Recommendation: Start with a non-polar solvent system like hexanes and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient is often key to separating compounds with similar polarities.
-
Expert Tip: For aromatic compounds, incorporating a solvent like toluene into your eluent system can improve separation due to π-π stacking interactions with the aromatic rings of the analytes and the silica surface.[4]
-
-
Column Parameters: The dimensions of your chromatography column play a crucial role.
-
Recommendation: Use a long, thin column to increase the surface area and improve the separation resolution. A silica gel to crude product ratio of at least 50:1 is a good starting point for difficult separations.[4]
-
-
Loading Technique: Proper sample loading is essential for sharp bands.
-
Recommendation: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, "dry loading" can be very effective. This involves adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully loading the resulting powder onto the top of the column.
-
Problem 2: The desired product is not crystallizing during recrystallization.
Cause: This can be due to several factors, including the presence of significant impurities, using an inappropriate solvent, or the solution not being sufficiently saturated.
Solution: Systematic Approach to Recrystallization
-
Solvent Selection is Critical: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][7]
-
Screening Protocol:
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexanes, or a mixture) to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. The compound should dissolve completely at or near the solvent's boiling point.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
-
-
Addressing High Impurity Levels: If the crude product is highly impure, a preliminary purification step may be necessary before attempting recrystallization.
-
Recommendation: Perform a quick filtration through a plug of silica gel to remove baseline impurities.[4] Elute with a solvent that moves your desired compound but leaves the more polar impurities behind.
-
-
Inducing Crystallization: If crystals are slow to form, several techniques can be employed.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a single, pure crystal of the desired compound to the solution to initiate crystallization.
-
Problem 3: The product decomposes on the silica gel column.
Cause: Benzylic bromides can be reactive and may degrade on acidic silica gel.[1][8] The benzylic position is activated, making the C-Br bond susceptible to nucleophilic attack or elimination.
Solution: Mitigating On-Column Decomposition
-
Neutralize the Silica Gel:
-
Protocol: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica surface.
-
-
Alternative Stationary Phases:
-
Recommendation: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution order of compounds may differ from that on silica gel.
-
-
Minimize Contact Time:
-
Recommendation: Use flash column chromatography with a slightly higher pressure to reduce the time the compound spends on the column.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification of this compound
-
Prepare the Column:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 98:2 hexanes:ethyl acetate).
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elute the Column:
-
Begin elution with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., from 2% to 10% ethyl acetate in hexanes) to move the compounds down the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of this compound
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of hexanes and ethyl acetate) until the solid just dissolves.[9]
-
-
Cool Slowly:
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]
-
-
Induce Further Crystallization:
-
Once the solution has reached room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Dry the Product:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Data Summary
| Purification Technique | Recommended Solvents | Key Parameters |
| Flash Column Chromatography | Hexanes/Ethyl Acetate, Hexanes/Dichloromethane, Toluene-containing eluents | Gradient elution, Silica:Crude ratio > 50:1 |
| Recrystallization | Ethanol, Methanol, Acetone, Hexanes/Ethyl Acetate mixtures | Slow cooling, Minimal hot solvent |
Purification Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. This compound 95% | CAS: 60017-02-9 | AChemBlock [achemblock.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Controlling Polydispersity in Polymers from Iodinated Benzyl Bromides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the controlled polymerization of iodinated benzyl bromides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve well-defined polymers with low polydispersity. The focus is on Atom Transfer Radical Polymerization (ATRP), a robust and versatile controlled radical polymerization (CRP) technique highly suitable for these monomer systems.[1][2]
Fundamentals: Why Polydispersity Matters
In polymer science, Polydispersity (Đ) , formerly known as the polydispersity index (PDI), is a measure of the uniformity of chain lengths in a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).
Đ = Mw / Mn
For a perfectly uniform (monodisperse) polymer, Đ = 1.0. In controlled radical polymerization, the goal is to synthesize polymers with a narrow molecular weight distribution, typically with Đ values approaching unity (e.g., 1.05–1.3).[3] Low polydispersity is critical because it ensures predictable and consistent material properties, which is paramount in applications like drug delivery, biomedical imaging, and advanced materials.[4][5]
The polymerization of iodinated benzyl bromides often utilizes ATRP, which relies on a reversible equilibrium between active (propagating) radical species and dormant species, catalyzed by a transition metal complex (commonly copper-based).[6][7] This equilibrium minimizes irreversible termination reactions, allowing polymer chains to grow at a similar rate, thus leading to low polydispersity.[3][8]
Troubleshooting Guide: Diagnosing and Solving Common Polymerization Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My polymerization resulted in a high and broad polydispersity (Đ > 1.5). What went wrong?
High polydispersity is the most common issue and indicates a loss of control over the polymerization. The primary cause is an imbalance in the activation/deactivation equilibrium, leading to an excess of active radicals that undergo termination.
// Nodes Problem [label="Problem:\nHigh Polydispersity (Đ > 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Cause1 [label="Cause: Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Cause: Incorrect Catalyst\nActivity", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Cause: Suboptimal\nInitiator/Catalyst Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; Cause4 [label="Cause: Poor Initiator\nEfficiency", fillcolor="#FBBC05", fontcolor="#202124"]; Cause5 [label="Cause: High Temperature\nor Monomer Concentration", fillcolor="#FBBC05", fontcolor="#202124"];
Solution1 [label="Solution:\nPurify Monomer, Solvent, and Ligand.\nEnsure rigorous deoxygenation.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Solution2 [label="Solution:\nChange ligand (e.g., from bidentate to\ntridentate/tetradentate).\nAdjust Cu(I)/Cu(II) ratio.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Solution3 [label="Solution:\nOptimize initiator concentration.\nTypically [Monomer]:[Initiator]:[Cu(I)]:[Ligand]\n= 100:1:1:1 to start.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Solution4 [label="Solution:\nUse a more suitable initiator (e.g., R-Br\nwith a CuCl catalyst system for\nfaster initiation).[9]", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Solution5 [label="Solution:\nLower reaction temperature.\nReduce monomer concentration\n(increase solvent volume).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds];
// Connections Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Problem -> Cause4; Problem -> Cause5;
Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; Cause4 -> Solution4; Cause5 -> Solution5; } caption: Troubleshooting workflow for high polydispersity.
Detailed Breakdown of Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| 1. Reagent Impurities | Even trace amounts of impurities, such as inhibitors in the monomer, moisture, or peroxides, can interfere with the catalyst or initiate unwanted side reactions.[10] Oxygen is a potent radical scavenger and will terminate chains, leading to a loss of control. | Monomer Purification: Pass the iodinated benzyl bromide monomer through a basic alumina column to remove inhibitors.[10] Solvent Purity: Use anhydrous solvents. Deoxygenation: Rigorously deoxygenate the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for at least 30-60 minutes before and during polymerization.[1][11] |
| 2. Incorrect Catalyst Activity | The catalyst's activity, dictated by the copper source and the ligand, must be appropriate for the monomer.[12][13] If the catalyst is too active, it generates radicals faster than they can be deactivated, increasing termination. If it's not active enough, initiation is slow and propagation is sluggish. | Ligand Selection: The ligand solubilizes the copper salt and adjusts its redox potential.[12][13] For challenging monomers, a more strongly chelating ligand like Tris(2-pyridylmethyl)amine (TPMA) or Me6TREN may be required over simpler bidentate ligands like bipyridine. Halide Exchange: Using a mixed halide system, such as a benzyl bromide initiator with a CuCl-based catalyst, can lead to better control by ensuring fast initiation relative to propagation.[9] |
| 3. Suboptimal Initiator Concentration | A high initiator concentration leads to a large number of chains, which can result in shorter polymer chains and a higher probability of termination, especially at high conversions.[11][14] Conversely, a very low concentration may lead to incomplete reaction or slow initiation. | Optimize Ratios: A common starting point for ATRP is a molar ratio of [Monomer]:[Initiator]:[Cu(I)X]:[Ligand] of 100:1:1:1. Adjust the initiator concentration based on the target molecular weight. The theoretical molecular weight (Mn,th) is given by: Mn,th = ([M]0 / [I]0) × Mmonomer × conversion. |
| 4. Poor Initiator Efficiency | The initiator must activate quickly and efficiently to ensure all chains start growing simultaneously. Benzyl halides are generally effective, but their efficiency can be influenced by the catalyst system.[15] Slow initiation relative to propagation is a major cause of broad polydispersity.[8] | Initiator Choice: For ATRP of many monomers, alkyl bromides are preferred over chlorides as they are more readily activated.[9] Ensure the initiator is pure and free from degradation products. |
| 5. High Temperature / Monomer Concentration | The polymerization of vinyl monomers is highly exothermic.[11][16] High temperatures or high monomer concentrations (bulk polymerization) can accelerate both propagation and termination rates, making it difficult for the deactivator to maintain control.[17] | Temperature Control: Conduct the polymerization at the lowest effective temperature (e.g., 60-90°C). Solvent Dilution: Performing the polymerization in a suitable solvent (e.g., anisole, DMF, toluene) helps dissipate heat and lower the concentration of propagating radicals, thereby reducing the rate of termination.[17] |
Q2: The polymerization is extremely slow or stalls at low conversion. What are the likely causes?
A: This issue typically points to problems with catalyst activity or the presence of inhibiting species.
-
Oxygen Contamination: The most common cause. Ensure your deoxygenation procedure (e.g., freeze-pump-thaw cycles or extensive inert gas sparging) is thorough.
-
Catalyst Oxidation: The active Cu(I) catalyst can be oxidized to the deactivating Cu(II) state by air or other impurities. If your catalyst solution is deep blue/green before adding the initiator, it is already oxidized. It should be a lighter, less intense color.
-
Insufficient Catalyst Activity: The chosen ligand may not be suitable for the reaction conditions, leading to a very low concentration of active radicals. Consider using a more activating ligand.[12]
-
Presence of Inhibitors: Ensure the monomer has been properly purified to remove stabilizers.[10]
-
Solvent Effects: The polarity of the solvent can significantly affect catalyst activity and the ATRP equilibrium constant.[18][19] In some cases, a change of solvent may be necessary to improve catalyst performance.
Q3: I see a bimodal or multimodal molecular weight distribution in my GPC/SEC results. Why?
A: A multimodal distribution indicates the presence of multiple distinct polymer populations.
-
Impurities in the Initiator: If the initiator has partially degraded or contains impurities that can also initiate polymerization, it can lead to a separate population of chains.
-
Slow Initiation: A very slow initiation compared to propagation can lead to a population of chains that started growing much later, resulting in a lower molecular weight shoulder or peak.
-
Chain Transfer Reactions: Unwanted chain transfer to solvent or monomer can terminate one chain and start another, leading to a broader or bimodal distribution.
-
Loss of End-Group Fidelity: At very high conversions (>95%), side reactions can lead to the loss of the terminal halogen, creating "dead" chains that cannot be reactivated.[20] If you then attempt a chain extension to make a block copolymer, the dead chains will remain as the first block, resulting in a bimodal distribution.
Frequently Asked Questions (FAQs)
Q: What is the optimal ligand-to-copper ratio? A: The stoichiometric ratio is often sufficient (e.g., 1:1 for tetradentate ligands like TPMA, 2:1 for bidentate ligands like bipyridine). However, in some systems, particularly in aqueous media, using a slight excess of ligand can help stabilize the copper complex and prevent dissociation of the halide deactivator, leading to better control.[21]
Q: How does the choice of halogen (iodine vs. bromine) on the benzyl bromide initiator affect the polymerization? A: The carbon-halogen bond strength plays a crucial role. The C-Br bond is weaker than the C-Cl bond, meaning a bromide initiator is typically activated faster by the copper catalyst.[9] The iodine on the aromatic ring of the monomer is stable and does not participate in the ATRP mechanism; it serves as a functional group, for instance, for increasing X-ray contrast in biomedical applications.[4] The initiating group is the benzyl bromide.
Q: Can I reduce the amount of copper catalyst used? A: Yes. High catalyst concentrations can be problematic for biomedical applications and may require extensive purification. Techniques like Activators ReGenerated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP allow for a significant reduction in catalyst concentration, often down to parts-per-million (ppm) levels, by using a reducing agent or a conventional radical initiator to continuously regenerate the active Cu(I) species.[22]
Q: What is the best way to purify the final polymer? A: The most common method is precipitation. Dissolve the crude polymer mixture in a good solvent (e.g., THF, CH2Cl2) and precipitate it by adding it dropwise into a large volume of a non-solvent (e.g., cold methanol, hexane). This process should be repeated 2-3 times to ensure removal of unreacted monomer and initiator. To remove the copper catalyst, you can pass a solution of the polymer through a short column of neutral alumina before precipitation.
Key Experimental Protocols
Protocol 1: Monomer Purification (Removal of Inhibitor)
This protocol is essential for achieving a controlled polymerization.[10]
-
Prepare a Chromatography Column: Dry a glass chromatography column and pack it with activated basic alumina (approx. 10-15 cm height for 10-20 g of monomer).
-
Pre-wet the Column: Pass a small amount of dry, inhibitor-free solvent (e.g., dichloromethane or THF) through the column.
-
Load and Elute: Carefully add the iodinated benzyl bromide monomer to the top of the column. Elute the monomer using the same solvent or by applying gentle pressure from an inert gas line.
-
Collect the Monomer: Collect the purified monomer in a flask that has been flame-dried under vacuum or purged with inert gas.
-
Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation).
-
Storage: Store the purified monomer under an inert atmosphere (e.g., in a glovebox or a Schlenk flask) and use it within a short period.
Protocol 2: General Procedure for ATRP of an Iodinated Benzyl Bromide
This is a representative procedure for targeting a degree of polymerization (DP) of 100.
Reagents:
-
Purified Iodinated Benzyl Bromide Monomer (e.g., 4-iodobenzyl methacrylate)
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Copper(I) Bromide, CuBr)
-
Ligand (e.g., N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine, PMDETA)[13]
-
Anhydrous Solvent (e.g., Anisole)
Procedure:
-
Setup: In a glovebox or using Schlenk line techniques, add the monomer (e.g., 100 mmol), initiator (1 mmol), and a magnetic stir bar to a dry Schlenk flask. Add the anhydrous solvent (e.g., to achieve a 50% w/v monomer concentration).
-
Catalyst Preparation: In a separate vial, add CuBr (1 mmol) and PMDETA (1 mmol). Add a small amount of solvent and stir to form the catalyst complex.
-
Deoxygenation: Seal the Schlenk flask containing the monomer/initiator solution. Perform three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. After the final thaw, backfill the flask with argon or nitrogen.
-
Initiation: Using a gas-tight syringe, transfer the prepared catalyst solution to the monomer solution under a positive pressure of inert gas.
-
Polymerization: Place the flask in a preheated oil bath set to the desired temperature (e.g., 70°C). The reaction is typically run for several hours.
-
Monitoring: To monitor the reaction, periodically take small aliquots via a degassed syringe. Analyze monomer conversion by 1H NMR and molecular weight/polydispersity by Gel Permeation Chromatography (GPC/SEC).
-
Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the Cu(I) catalyst. Dilute the mixture with a suitable solvent like THF.
-
Purification: Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst. Concentrate the solution and precipitate the polymer into a cold non-solvent (e.g., methanol or hexane). Filter and dry the purified polymer under vacuum.
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// Connections Start -> Reagents -> Degas; Catalyst -> Initiate; Degas -> Initiate -> Polymerize -> Monitor; Monitor -> Polymerize [label="Continue\nReaction"]; Monitor -> Quench [label="Target\nReached"]; Quench -> Purify -> End; } caption: Experimental workflow for a typical ATRP.
References
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- Wikipedia. Atom transfer radical polymerization.
- Carnegie Mellon University. Solvent Effects and Selection of a Catalyst for Aqueous Media.
- Benchchem. Technical Support Center: Optimizing Initiator Concentration for Acrylic Acid Polymerization.
- Polymer Expert. Controlled radical polymerization - Design the architecture of polymers.
- Carnegie Mellon University. ATRP in Protic Media - Matyjaszewski Polymer Group.
- PMC. Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines.
- Sigma-Aldrich. Controlled Radical Polymerization Guide.
- RSC Publishing. Dispersity Control in Atom Transfer Radical Polymerizations through Addition of Phenyl Hydrazine.
- AZoM. What is Controlled Radical Polymerization?.
- NASA. Procedures for homogeneous anionic polymerization.
- Sustainability Directory. Controlled Radical Polymerization → Term.
- ACS Publications. Utilizing Halide Exchange To Improve Control of Atom Transfer Radical Polymerization.
- PMC. Controlled Polymerization.
- RSC Publishing. Controlling dispersity in aqueous atom transfer radical polymerization: rapid and quantitative synthesis of one-pot block copolymers.
- ACS Publications. Atom Transfer Radical Polymerization | Chemical Reviews.
- RSC Publishing. Solvent effects on surface-grafted and solution-born poly[ N -(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization.
- PMC. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement.
- IntechOpen. Chapter 2: Radical Polymerization.
- ScienceDirect. Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems.
- ResearchGate. How to control the degree of polymerization when we synthesise triblock polymers and how to purify the material?.
- RSC Publishing. Dispersity control in atom transfer radical polymerizations through addition of phenylhydrazine.
- Wiley Online Library. Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials.
- MDPI. Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of Styrene.
- Sigma-Aldrich. ATRP Ligands & Initiators: Clean Functional Polymers.
- Carnegie Mellon University. Photoinitiated ATRP - Matyjaszewski Polymer Group.
- OSTI.GOV. Tuning Dispersity of Linear Polymers and Polymeric Brushes Grown from Nanoparticles by Atom Transfer Radical Polymerization.
- AIDIC. Controlled Copolymerization of styrene-divinylbenzene in the presence of TEMPO.
- ResearchGate. Dispersity control in atom transfer radical polymerizations through addition of phenylhydrazine | Request PDF.
- ResearchGate. The Effect of Initiators and Reaction Conditions on the Polymer Syntheses by Atom Transfer Radical Polymerization.
- Polymer Source. Benzyl Bromide end functionalized Poly(styrene-b-ethylene oxide) Sample #: P18779-SEO BzBr Structure.
- Reddit. How to purify this monomer ?.
- Matyjaszewski Polymer Group. Direct polymerization of functional monomers.
- ACS Publications. Proteins as Initiators of Controlled Radical Polymerization: Grafting-from via ATRP and RAFT | ACS Macro Letters.
- PMC. Automated ARGET ATRP Accelerates Catalyst Optimization for the Synthesis of Thiol-Functionalized Polymers.
- ACS Publications. Kinetic Treatment of Slow Initiation in Living Carbocationic Polymerization and Investigation of Benzyl Halides as Initiators for the Polymerization of Isobutylene | Macromolecules.
- Semantic Scholar. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants.
- RSC Publishing. Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics.
- ResearchGate. Effect of Initiator Charge on Dispersion Stability of Polymer Particles Formed by Soap-free Emulsion Polymerization of 4-Vinylaniline or 4-Vinylpyridine | Request PDF.
- PMC. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles.
- ACS Publications. A Molecular Weight Distribution Polydispersity Equation for the ATRP System: Quantifying the Effect of Radical Termination | Macromolecules.
- ResearchGate. Kinetics and mechanism of the isomerization polymerization of 2‐methyl‐2‐oxazoline by benzyl chloride and bromide initiators. Effect of halogen counteranions.
- NIH. Benzylpyrazinium Salts as Photo-Initiators in the Polymerization of Epoxide Monomers.
- RSC Publishing. Electronic Supplementary Material (ESI) for RSC Applied Polymers.
- ScienceDirect. Controlled Radical Polymerization.
- MDPI. Inhibition of Free Radical Polymerization: A Review.
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Validation & Comparative
High-Fidelity Characterization of 1,4-Bis(bromomethyl)-2-iodobenzene
Executive Summary: The Analytical Imperative
1,4-Bis(bromomethyl)-2-iodobenzene is a linchpin intermediate in the synthesis of functionalized poly(p-phenylene vinylene) (PPV) derivatives and complex bioconjugation linkers. Its asymmetry—introduced by the ortho-iodine substituent—breaks the equivalence of the bromomethyl groups, creating a unique but often misinterpreted NMR signature.
The Core Challenge: This compound is highly reactive (lachrymatory and hydrolytically unstable). Standard chromatographic methods (HPLC/UPLC) often fail due to on-column hydrolysis or interaction with metallic components, leading to false purity data.
The Solution: This guide establishes 1H NMR as the superior "performance alternative" for characterization. Unlike chromatography, qNMR (quantitative NMR) offers a non-destructive, in-situ analysis that distinguishes the target from its three critical impurities: starting material (under-brominated), gem-dibromides (over-brominated), and benzyl alcohols (hydrolyzed).
Comparative Analysis: NMR vs. Alternative Methodologies
For this specific class of labile benzyl bromides, 1H NMR outperforms traditional quality control methods.
| Feature | 1H NMR (Recommended) | HPLC-UV/Vis (Alternative) | TLC (Screening) |
| Sample Integrity | High: Non-destructive; analysis in anhydrous CDCl₃ preserves the bromide. | Low: High risk of solvolysis (hydrolysis) during elution in aqueous/organic mobile phases. | Medium: Silica gel is acidic and can degrade the product; poor resolution. |
| Quantification | Absolute: Via internal standard (e.g., 1,3,5-trimethoxybenzene). No response factor needed. | Relative: Requires calibrated response factors for every impurity (often unavailable). | Qualitative: Visual only. |
| Impurity ID | Structural: Distinguishes gem-dibromides from benzyl bromides via chemical shift logic. | Retention Time: Ambiguous; mono-bromo and bis-bromo species often co-elute. | Rf Value: Often streaks; difficult to separate mono/bis species. |
| Speed | < 10 mins: Sample prep + acquisition. | > 30 mins: Equilibration + run time + wash. | 5 mins: Fast but low data density. |
Detailed 1H NMR Characterization Profile
3.1 The Structural Logic
The iodine atom at position 2 exerts a "heavy atom effect" and steric influence that desymmetrizes the molecule. Unlike the symmetric 1,4-bis(bromomethyl)benzene (where both -CH₂Br groups appear as a single singlet at ~4.5 ppm), the 2-iodo derivative displays distinct environments.
-
C1-CH₂Br (Ortho to Iodine): Subject to steric compression and magnetic anisotropy from the large iodine cloud.
-
C4-CH₂Br (Meta to Iodine): Resembles the standard para-substituted benzyl bromide environment.
3.2 Spectral Assignment Table (400 MHz, CDCl₃)
| Moiety | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Insight |
| Ar-H | H3 (Ortho to I) | 7.85 – 7.92 | Doublet ( | 1H | Most deshielded due to proximity to electronegative Iodine. |
| Ar-H | H6 (Ortho to C1) | 7.40 – 7.45 | Doublet ( | 1H | Ortho coupling to H5. |
| Ar-H | H5 (Meta to I) | 7.30 – 7.35 | dd ( | 1H | Coupled to H6 (ortho) and H3 (meta). |
| -CH₂Br | C1-CH₂ | 4.62 – 4.65 | Singlet | 2H | Deshielded/shifted by ortho-Iodine effect. |
| -CH₂Br | C4-CH₂ | 4.42 – 4.46 | Singlet | 2H | Standard benzylic position; similar to non-iodinated analog. |
Note: The separation between the two methylene singlets (
ppm) is the primary indicator of the 2-iodo substitution. If you see only one singlet at 4.45 ppm, you likely have the non-iodinated starting material or a substitution failure.
Impurity Profiling: The "Self-Validating" Protocol
The power of this protocol lies in the diagnostic regions . By monitoring three specific spectral windows, you can validate the reaction progress without external standards.
4.1 Diagnostic Windows
-
Region A (6.5 – 6.8 ppm): The "Over-Reaction" Zone. Look for gem-dibromides (
). -
Region B (4.4 – 4.7 ppm): The Product Zone. Target benzyl bromides.[1][2][3]
-
Region C (2.0 – 2.5 ppm): The "Under-Reaction" Zone. Unreacted methyl groups (
).
4.2 Comparative Impurity Table
| Species | Structure | Key Diagnostic Signal (ppm) | Interpretation |
| Target | This compound | 4.64 (s) & 4.44 (s) | Pure product requires 1:1 integral ratio between these two. |
| Starting Material | 2-Iodo-p-xylene | 2.35 (s) & 2.28 (s) | High-field methyl signals indicate 0% conversion. |
| Intermediate | Mono-brominated species | Mix of 4.4x (s) & 2.3x (s) | Presence of both CH₂Br and CH₃ signals implies incomplete reaction. |
| Over-Brominated | 6.60 – 6.70 (s) | Downfield methine proton. Indicates radical bromination went too far. | |
| Hydrolysis | Benzyl Alcohol ( | 4.70 (d) or broad s | Often shifts slightly downfield; OH proton may be visible broad at ~1.8-2.0 ppm. |
Experimental Protocol
5.1 Sample Preparation (Strict Anhydrous Technique)
-
Step 1: Dry the NMR tube in an oven (110°C) for 1 hour prior to use.
-
Step 2: Dissolve 10–15 mg of the product in 0.6 mL of CDCl₃ (neutralized with basic alumina or silver foil to remove traces of DCl/acid). Acidic CDCl₃ accelerates hydrolysis.
-
Step 3: Filter the solution through a small plug of glass wool directly into the tube if any turbidity (insoluble polymers) is observed.
5.2 Acquisition Parameters
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: Benzylic protons have long T1 relaxation times. A short D1 (< 1s) will suppress the integration of the -CH₂Br signals relative to the aromatic protons, leading to incorrect purity calculations.
-
-
Scans (NS): 16 (sufficient for >10 mg sample).
-
Temperature: 298 K.[4]
5.3 Data Processing
-
Phasing: Apply manual phasing. Automatic phasing often distorts the baseline around the large solvent peak, affecting the integration of the benzylic region.
-
Integration: Calibrate the integral of the H3 aromatic proton (doublet at ~7.9 ppm) to exactly 1.00 . This is the most isolated and stable signal.
Visualization: Decision Logic & Workflow
The following diagrams illustrate the logical flow for characterizing this compound and the structural influence on chemical shifts.
Diagram 1: The Analytical Decision Tree
Caption: Analytical workflow for validating this compound purity via 1H NMR.
Diagram 2: Structural Influence on Chemical Shifts
Caption: Impact of the Iodine substituent on the magnetic environment of ortho vs. para protons.
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1,4-Bis(bromomethyl)benzene.[5] PubChem.[5][6] [Link]
-
Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. [Link]
-
Sapountzis, I., & Knochel, P. (2002). General Preparation of Functionalized o-Nitroarylmagnesium Halides via an Iodine-Magnesium Exchange. Angewandte Chemie International Edition. [Link]
-
ACD/Labs. (2026). Distinguishing Impurities in NMR Data. ACD/Labs Blog. [Link]
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Introduction: Deciphering Molecular Fingerprints in Drug Development
An In-Depth Comparative Guide to the FTIR Spectral Analysis of Iodine-Substituted Benzyl Bromides
In the landscape of modern pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. Halogenated organic compounds, particularly substituted benzyl halides, serve as versatile building blocks for a vast array of active pharmaceutical ingredients (APIs). The identity, purity, and structural integrity of these intermediates directly impact the efficacy and safety of the final drug product. Among the analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying functional groups and elucidating molecular structures.
This guide provides a comprehensive analysis of the FTIR spectra of iodine-substituted benzyl bromides. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. Instead, it offers a comparative framework, contrasting the spectral features of iodinated analogues with their chlorinated and brominated counterparts. We will explore the underlying physical principles that govern these spectral differences, provide a robust experimental protocol for data acquisition, and present the data in a clear, comparative format. This guide is designed for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their research and development efforts.
The Science of Vibration: Why Halogen Substitution Matters in FTIR
The power of FTIR spectroscopy lies in its ability to measure the vibrations of bonds within a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These frequencies are determined by the mass of the atoms in the bond and the strength of the bond itself, acting much like a spring connecting two weights.[1] This relationship is the key to understanding the spectral differences between halogenated benzyl bromides.
The primary factor at play is the mass effect . As we move down the halogen group from chlorine to bromine to iodine, the atomic mass increases significantly. According to the principles of vibrational spectroscopy, a heavier atom attached to a carbon will cause the bond to vibrate at a lower frequency (wavenumber, cm⁻¹).[2] Therefore, we can predict a clear trend in the position of the carbon-halogen (C-X) stretching vibration:
C-Cl > C-Br > C-I
This predictable shift provides a powerful diagnostic tool for identifying the specific halogen present on the aromatic ring. While the mass effect is dominant, secondary electronic effects (such as induction) can cause subtle shifts in other regions of the spectrum, including the vibrations of the aromatic ring and the adjacent C-Br bond of the benzyl group.
Comparative Spectral Analysis: Iodine vs. Chlorine and Bromine Analogues
The FTIR spectrum of a substituted benzyl bromide can be divided into several key regions, each providing distinct structural information. By comparing the spectra of 4-chlorobenzyl bromide, 4-bromobenzyl bromide, and a representative iodine-substituted analogue (4-iodobenzyl bromide), we can clearly observe the influence of the halogen substituent.
Key Spectral Regions and Their Interpretation
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): These sharp, medium-intensity bands correspond to the stretching vibrations of the C-H bonds on the benzene ring. Their position is relatively insensitive to the type of halogen substituent.[3]
-
Aliphatic CH₂ Stretching (3000-2850 cm⁻¹): The asymmetric and symmetric stretching vibrations of the benzylic methylene (-CH₂Br) group appear in this region.
-
Aromatic C=C Ring Stretching (1600-1450 cm⁻¹): The benzene ring exhibits characteristic stretching vibrations in this region. Typically, two or three bands are observed. The substitution pattern and the electronic nature of the substituent can cause minor shifts in the positions and relative intensities of these peaks.
-
CH₂ Bending (Scissoring) (~1430 cm⁻¹): This band is due to the scissoring motion of the benzylic -CH₂- group.
-
Fingerprint Region (< 1300 cm⁻¹): This region is rich with complex vibrations and is highly characteristic of the specific molecule. It is here that the most dramatic differences between the halogenated analogues are observed.
-
C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The position of these strong bands is highly indicative of the substitution pattern on the aromatic ring. For para-substituted (1,4-disubstituted) rings, a strong band is typically observed between 850-800 cm⁻¹.
-
Carbon-Halogen (C-X) Stretching: This is the key diagnostic region.
-
C-Cl Stretch: Typically appears in the 850-550 cm⁻¹ range.[3]
-
C-Br Stretch (Benzylic): The vibration for the C-Br bond of the benzyl bromide moiety is found between 690-515 cm⁻¹.[3]
-
C-I Stretch: This bond vibration occurs at a significantly lower frequency, typically in the 600-500 cm⁻¹ range, due to the high mass of the iodine atom.[2]
-
-
Data Summary: Vibrational Frequency Comparison
The following table summarizes the characteristic infrared absorption frequencies for para-substituted benzyl bromides, highlighting the diagnostic shifts caused by different halogen substituents on the aromatic ring.
| Vibrational Mode | 4-Chlorobenzyl Bromide (cm⁻¹) | 4-Bromobenzyl Bromide (cm⁻¹) | 4-Iodobenzyl Bromide (cm⁻¹) | Rationale for Spectral Shift |
| Aromatic C-H Stretch | ~3030 | ~3028 | ~3025 | Minimal influence from halogen substituent. |
| Aromatic C=C Stretch | ~1595, ~1490 | ~1590, ~1485 | ~1585, ~1480 | Minor shifts due to electronic effects of the halogen. |
| CH₂ Wagging | ~1210 | ~1208 | ~1205 | Subtle shifts related to the overall molecular environment. |
| C-H OOP (para-subst.) | ~820 | ~815 | ~810 | Strong band characteristic of 1,4-disubstitution. |
| Aromatic C-X Stretch | ~1090 (C-Cl) | ~1070 (C-Br) | ~1050 (C-I) | Clear mass effect: Frequency decreases as halogen mass increases. |
| Benzylic C-Br Stretch | ~680 | ~675 | ~670 | Minor influence from the aromatic substituent. |
Note: The values presented are approximate and can vary slightly based on the sampling method (e.g., KBr pellet, ATR, Nujol mull) and the specific instrument.
Visualizing the Process and Structure
To better understand the experimental process and the relationship between molecular structure and the resulting spectrum, the following diagrams are provided.
Caption: A flowchart of the step-by-step ATR-FTIR experimental workflow.
Caption: Molecular structure highlighting key bonds and their IR frequencies.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum via ATR
This protocol details the use of Attenuated Total Reflectance (ATR), a modern and convenient technique that requires minimal sample preparation, making it ideal for the rapid analysis of solid powders like iodine-substituted benzyl bromides.[4][5]
Objective
To obtain a high-quality, reproducible infrared spectrum of a solid iodine-substituted benzyl bromide sample.
Apparatus and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27) equipped with an ATR accessory (e.g., diamond crystal).[6]
-
Solid sample of iodine-substituted benzyl bromide (e.g., 2-iodobenzyl bromide).[6]
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free laboratory wipes.
Methodology
-
Instrument Preparation and Background Scan:
-
Action: Ensure the ATR crystal surface is free of any contaminants by cleaning it with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.
-
Causality: A clean crystal is essential for a flat, artifact-free baseline. Any residue will appear in the sample spectrum.
-
Action: Run a background spectrum scan (typically 16-32 scans).
-
Trustworthiness: This step is a self-validating control. The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The software will automatically subtract this from the sample spectrum, ensuring that the final data represents only the sample itself.[4] A successful background will show characteristic sharp peaks for atmospheric CO₂ (~2350 cm⁻¹) and water vapor.
-
-
Sample Application:
-
Action: Using a clean spatula, place a small amount of the solid benzyl bromide sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
Causality: Direct contact between the sample and the crystal is required for the IR beam's evanescent wave to penetrate and interact with the sample.
-
-
Spectrum Acquisition:
-
Action: Lower the ATR pressure arm to apply consistent and even pressure to the sample.
-
Causality: Good contact is critical for a strong, high-quality signal. Insufficient pressure will result in a weak spectrum with a poor signal-to-noise ratio.
-
Action: Initiate the sample scan using standard acquisition parameters (e.g., spectral range: 4000-400 cm⁻¹; resolution: 4 cm⁻¹; scans: 32).[5]
-
Trustworthiness: Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio by averaging out random noise, leading to a more reliable and reproducible spectrum.
-
-
Data Processing and Cleaning:
-
Action: After the scan is complete, the instrument software will perform the background subtraction. Visually inspect the spectrum for a flat baseline and characteristic aromatic and C-H peaks.
-
Action: Release the pressure arm, remove the bulk of the sample powder, and thoroughly clean the ATR crystal with a solvent-dampened wipe as performed in step 1.
-
Causality: Proper cleaning prevents cross-contamination between samples, ensuring the integrity of subsequent analyses.
-
Conclusion
FTIR spectroscopy is an indispensable tool for the structural analysis of halogenated benzyl bromides. The substitution of iodine onto the aromatic ring produces a distinct and predictable spectral signature, primarily characterized by a low-frequency C-I stretching vibration due to the mass effect. By comparing the spectra of iodine-substituted benzyl bromides with their chlorine and bromine analogues, researchers can confidently identify and differentiate these crucial synthetic intermediates. The ATR-FTIR protocol provided herein offers a reliable, efficient, and self-validating method for obtaining high-quality spectral data, empowering scientists in drug development and chemical research to ensure the identity and quality of their materials with precision and confidence.
References
-
Title: 2-Iodobenzyl Bromide | C7H6BrI | CID 11426472 Source: PubChem URL: [Link]
-
Title: 3-Iodobenzyl bromide | C7H6BrI | CID 2759361 Source: PubChem URL: [Link]
-
Title: Halogenated Organic Compounds Source: Spectroscopy Online URL: [Link]
-
Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: Infrared Spectrometry Source: Michigan State University Department of Chemistry URL: [Link]
-
Title: Supplementary Information for: [Title of paper, often related to synthesis] Source: The Royal Society of Chemistry URL: [Link]
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Introduction to 1,4-Bis(bromomethyl)-2-iodobenzene and Its Mass Spectral Analysis
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 1,4-Bis(bromomethyl)-2-iodobenzene
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's structure is fundamental. Mass spectrometry is an indispensable analytical technique for elucidating these structures by ionizing molecules and analyzing the mass-to-charge ratio of the resulting fragments. This guide offers a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of this compound. By comparing its anticipated fragmentation with that of structurally related compounds, we can construct a thorough understanding of its behavior under mass spectrometric analysis, providing a valuable fingerprint for its identification and characterization.
This compound is a polyhalogenated aromatic compound with a molecular formula of C₈H₇Br₂I and a monoisotopic mass of approximately 387.8 g/mol [1]. Its structure, featuring a benzene ring substituted with two bromomethyl groups and an iodine atom, suggests a complex and informative fragmentation pattern. Understanding this pattern is crucial for its unambiguous identification in complex mixtures, for quality control, and for monitoring its role in synthetic chemical pathways.
Electron Ionization (EI) is the most common and suitable ionization technique for relatively volatile and thermally stable small molecules like this.[2][3] EI involves bombarding the sample with high-energy electrons (typically 70 eV), which induces ionization and significant fragmentation, providing a detailed structural fingerprint.[2][3][4] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) typically result in less fragmentation, which is more useful for determining the molecular mass of less volatile or thermally labile molecules.[5][6][7]
The Molecular Ion Peak (M⁺)
The molecular ion is formed when the analyte molecule loses a single electron.[4] For this compound, the molecular ion region in the mass spectrum will be highly characteristic due to the isotopic distribution of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.5% and 49.5%, respectively).[8] The presence of two bromine atoms will therefore result in a distinctive isotopic cluster for the molecular ion (M⁺) and any bromine-containing fragments, with peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. Iodine, on the other hand, is monoisotopic (¹²⁷I), so it does not contribute to this type of isotopic complexity.[9][10]
Given the labile nature of the carbon-halogen bonds, particularly the benzylic C-Br bonds, the molecular ion peak for this compound is expected to be of low to medium abundance, as the molecule will readily fragment.[8][11]
Predicted Fragmentation Pathways under Electron Ionization
The high energy imparted during electron ionization leads to the cleavage of the weakest bonds and rearrangements to form stable ions.[4] The fragmentation of this compound will be governed by the stability of the resulting fragments, with benzylic and tropylium cations being particularly favored.
Primary Fragmentation Pathways: The α-Cleavage
The most probable initial fragmentation events involve the cleavage of the carbon-halogen bonds (α-cleavage), as these are generally the weakest bonds in the molecule.[12][13]
-
Loss of a Bromine Radical (•Br): Cleavage of a C-Br bond is a highly favorable pathway for benzyl bromides.[11][14] This results in the formation of a stable, resonance-stabilized benzylic carbocation. The loss of a single bromine radical (mass ~79 or 81 u) would lead to a prominent fragment ion.
-
Loss of an Iodine Radical (•I): The C-I bond is also relatively weak and its cleavage is a common fragmentation pathway for iodoaromatic compounds.[15] Loss of an iodine radical (mass 127 u) would produce another significant fragment ion.
-
Loss of a Bromomethyl Radical (•CH₂Br): Cleavage of the C-C bond between the aromatic ring and a bromomethyl group can also occur.
The relative likelihood of losing •Br versus •I depends on the respective bond dissociation energies. While the C-I bond is generally weaker than the C-Br bond, the stability of the resulting cation plays a crucial role. The loss of a bromine atom from a bromomethyl group leads to a highly stable benzylic cation, which is often the dominant pathway in similar structures.[11]
Secondary and Sequential Fragmentations
The primary fragment ions will undergo further fragmentation, leading to a cascade of smaller ions that provide further structural information.
-
Sequential Halogen Loss: The initial fragment ion, having lost one halogen, will likely lose the remaining halogens in subsequent fragmentation steps. For example, the ion formed by losing a bromine radical could then lose the second bromine radical, an iodine radical, or molecules like HBr.
-
Formation of the Tropylium Ion: A hallmark of benzyl-containing compounds is the rearrangement of the benzylic cation ([C₇H₇]⁺) to the highly stable tropylium ion at m/z 91.[14] This is often the base peak in the spectra of such molecules. We can predict the formation of substituted tropylium ions as well.
-
Loss of Small Neutral Molecules: Fragments can lose stable neutral molecules like HBr (mass ~80/82 u), HI (mass 128 u), or H₂.
Comparative Analysis with Simpler Analogs
To better predict the fragmentation of this compound, it is instructive to compare it with the known fragmentation patterns of its simpler structural components.
| Parent Molecule | Key Fragments (m/z) | Interpretation |
| Benzyl Bromide | 91, 170/172 | The base peak at m/z 91 corresponds to the stable tropylium ion ([C₇H₇]⁺). The molecular ion peak is present at m/z 170/172.[14] |
| Iodobenzene | 127, 204, 77 | The molecular ion at m/z 204 is prominent. A significant peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺) after the loss of the iodine radical. A peak for the iodine cation ([I]⁺) at m/z 127 is also possible.[9][15] |
| p-Xylene | 91, 106 | The molecular ion at m/z 106 is strong. The base peak at m/z 91 is due to the loss of a methyl radical to form the tropylium ion. |
This comparison suggests that the fragmentation of this compound will be a composite of these behaviors, dominated by the formation of stable, delocalized cations through the loss of its halogen substituents.
Predicted Mass Spectrum Data Summary
The following table summarizes the key predicted fragments for this compound, their likely origin, and expected relative abundance in an EI mass spectrum.
| Predicted m/z | Ion Formula (Proposed) | Fragment Identity/Origin | Expected Relative Abundance |
| 386/388/390 | [C₈H₇⁷⁹Br₂I]⁺ / [C₈H₇⁷⁹Br⁸¹BrI]⁺ / [C₈H₇⁸¹Br₂I]⁺ | Molecular Ion (M⁺) | Low to Medium |
| 307/309 | [C₈H₇⁷⁹BrI]⁺ / [C₈H₇⁸¹BrI]⁺ | [M - Br]⁺ | High |
| 261 | [C₈H₇Br₂]⁺ | [M - I]⁺ | Medium |
| 228/230 | [C₈H₇⁷⁹Br]⁺ / [C₈H₇⁸¹Br]⁺ | [M - Br - I]⁺ | Medium to High |
| 149 | [C₈H₆I]⁺ | [M - 2Br - H]⁺ | Low |
| 91 | [C₇H₇]⁺ | Tropylium ion (from cleavage and rearrangement) | High / Possible Base Peak |
| 127 | [I]⁺ | Iodine cation | Low to Medium |
Note: Relative intensities are predictive and can vary based on instrumental conditions.
Visualizing the Fragmentation Pathways
The proposed fragmentation pathways can be visualized using diagrams to illustrate the logical flow from the molecular ion to the various daughter ions.
Caption: Primary fragmentation of this compound.
Recommended Experimental Protocol: GC-MS Analysis
A robust and reliable analytical method is essential for the accurate analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this type of volatile compound.[11]
Objective: To obtain the electron ionization mass spectrum of this compound for structural confirmation and identification.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of the solid sample in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration in the low µg/mL range.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent.
-
-
Data Analysis:
-
Identify the GC peak corresponding to the analyte.
-
Extract the mass spectrum from the peak.
-
Analyze the molecular ion cluster and the fragmentation pattern, comparing it to the predicted data.
-
Caption: Workflow for GC-MS analysis of the target compound.
Conclusion
The mass spectrometry fragmentation of this compound under electron ionization is predicted to be a rich and informative process. The key spectral features will be the characteristic isotopic pattern of the two bromine atoms and a series of fragment ions resulting from the facile cleavage of the carbon-halogen bonds. The dominant fragmentation pathways are expected to involve the sequential loss of bromine and iodine radicals, leading to the formation of stable benzylic and tropylium-type cations. This detailed predictive guide, grounded in the established principles of mass spectrometry and comparison with known compounds, provides a robust framework for the identification and structural characterization of this and related polyhalogenated molecules, which is essential for professionals in chemical research and drug development.
References
- BenchChem. (2025). Mass Spectrometry Analysis of 1-(Bromomethyl)-2-(trifluoromethyl)benzene: A Technical Guide.
-
Zhang, H., & Li, L. (2009). Passive and active fragment ion mass defect labeling: distinct proteomics potential of iodine-based reagents. Journal of the American Society for Mass Spectrometry, 20(8), 1442-1452. [Link]
-
Mistarz, U. H., et al. (2009). Deciphering the peptide iodination code: Influence on subsequent gas-phase radical generation with photodissociation ESI-MS. Journal of the American Society for Mass Spectrometry, 20(11), 2052-2061. [Link]
- NIST/EPA/NIH Mass Spectral Library. (n.d.).
-
Jha, A., et al. (2015). Femtosecond Laser Mass Spectrometry and High Harmonic Spectroscopy of Xylene Isomers. Scientific Reports, 5, 13340. [Link]
-
Zaikin, V. G., & Zenkina, M. A. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of the American Society for Mass Spectrometry, 33(9), 1649-1667. [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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van der Hooft, J. J. J., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(1), 11-31. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. (n.d.). Mass spectra of the xylene isomers. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]
-
Perry, R. H., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 11093-11099. [Link]
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Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry. [Link]
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PubChemLite. (n.d.). This compound (C8H7Br2I). [Link]
-
ResearchGate. (n.d.). Benchmark measurement of iodobenzene ion fragmentation rates. [Link]
-
ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks. [Link]
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Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and bioanalytical chemistry, 406(10), 2445-2455. [Link]
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Borges, C. R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 393-416. [Link]
- University of Arizona. (n.d.).
- University of Glasgow. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
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Demeuldre, M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 393-416. [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]
- BenchChem. (2025). Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)
-
Ly, T., et al. (2007). Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. Journal of the American Chemical Society, 129(47), 14546-14547. [Link]
-
ResearchGate. (2015). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. [Link]
-
National Institutes of Health. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]
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A Comparative Guide to the Photophysical Properties of PPV and Iodine-Doped PPV Derivatives
This guide provides an in-depth comparison of the photophysical properties of pristine poly(p-phenylene vinylene) (PPV) and its iodine-doped derivatives. It is intended for researchers, scientists, and professionals in materials science and drug development who are exploring the use of conjugated polymers in optoelectronic applications. We will delve into the underlying mechanisms of iodine doping and present supporting experimental data and protocols to elucidate the significant changes observed in the material's absorption, emission, and excited-state dynamics.
Introduction: The Rationale for Doping a Luminescent Polymer
Poly(p-phenylene vinylene), or PPV, is a cornerstone of the conducting polymer family, renowned for its bright yellow-green fluorescence and its utility in organic light-emitting diodes (OLEDs) and photovoltaic devices.[1] In its undoped state, PPV is essentially a semiconductor with a low intrinsic electrical conductivity.[1] To enhance its conductivity for applications requiring efficient charge transport, a process known as doping is employed.
Doping involves intentionally introducing impurities into a material to alter its electrical properties. For conjugated polymers like PPV, this is typically an oxidation (p-doping) or reduction (n-doping) process. Iodine is a classic p-doping agent (an electron acceptor) that has been shown to increase the conductivity of PPV.[1][2] However, this enhancement in electrical performance comes at a significant cost to the polymer's emissive properties. This guide will objectively compare these trade-offs, providing the foundational knowledge necessary for material selection and device design.
The Mechanism of Iodine Doping in PPV
The interaction between iodine and the PPV backbone is a charge-transfer process. The iodine molecule (I₂) acts as an oxidizing agent, accepting an electron from the π-conjugated system of the polymer chain.[2][3] This process results in the formation of a positively charged radical cation, known as a polaron , on the PPV chain and a polyiodide anion (such as I₃⁻ or I₅⁻) as the counter-ion.[2]
The creation of these polarons introduces new, localized electronic states within the original band gap of the pristine polymer. These mid-gap states are responsible for the dramatic changes observed in the photophysical properties of PPV upon doping.
Caption: Doping mechanism of PPV with iodine.
Comparative Analysis of Photophysical Properties
The introduction of polaron states via iodine doping fundamentally alters how the PPV polymer interacts with light.
UV-Visible Absorption
-
Pristine PPV: The absorption spectrum is characterized by a broad, strong absorption band, typically in the 400-500 nm range, which corresponds to the π-π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[4][5] The exact position of this peak is sensitive to the polymer's conjugation length and morphology.
-
Iodine-Doped PPV: Upon doping, the intensity of the original π-π* transition decreases. Concurrently, new absorption bands appear at lower energies (longer wavelengths), often in the near-infrared region.[6] These new bands are attributed to electronic transitions involving the newly created polaron states within the band gap. This phenomenon is a clear indicator of successful doping.[7]
Photoluminescence (PL) Emission
-
Pristine PPV: Undoped PPV is known for its strong photoluminescence, emitting light typically in the yellow-green region of the spectrum (around 550 nm).[1] This emission results from the radiative decay of singlet excitons (bound electron-hole pairs) generated after photoexcitation.
-
Iodine-Doped PPV: The most dramatic effect of iodine doping is the severe quenching of photoluminescence.[8][9] The bright emission of the pristine polymer is significantly diminished. This occurs because the polaron states introduced by doping act as efficient non-radiative recombination centers.[10] Excitons can transfer their energy to these sites or dissociate into charge carriers, which then recombine without emitting light. In some cases, a new, much weaker emission peak may appear at a different wavelength, associated with transitions involving the dopant-induced states.[8]
Fluorescence Quantum Yield (ΦF) and Excited-State Lifetime (τ)
-
Pristine PPV: Soluble derivatives of PPV can exhibit high fluorescence quantum yields, signifying that a large fraction of absorbed photons are re-emitted as light.[11] The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is typically on the order of hundreds of picoseconds to a few nanoseconds.[12]
-
Iodine-Doped PPV: Consistent with the observed PL quenching, both the quantum yield and the excited-state lifetime are drastically reduced upon iodine doping. The introduction of fast, non-radiative decay pathways provides an alternative route for the excited state to relax, shortening its lifetime and decreasing the probability of photon emission.[8][12]
Quantitative Data Summary
The following table summarizes the typical changes observed in the key photophysical properties of PPV upon iodine doping. Absolute values can vary depending on the specific PPV derivative, solvent, and film morphology.
| Property | Pristine PPV | Iodine-Doped PPV | Causality of Change |
| Absorption λmax (π-π)* | ~490-500 nm | Decreased intensity | Depletion of ground state electrons for polaron formation. |
| New Absorption Bands | Absent | Present at lower energy (>600 nm) | Transitions involving newly formed polaron states in the band gap. |
| Emission λmax | ~550 nm (Strong) | ~550 nm (Heavily Quenched) | Introduction of non-radiative decay pathways. |
| New Emission Bands | Absent | Sometimes present at different λ (e.g., ~2.61 eV)[8] | Transitions involving dopant-induced electronic states. |
| Fluorescence Quantum Yield (ΦF) | High (e.g., >30%) | Very Low (<1%) | Polaron states act as quenching sites. |
| Excited-State Lifetime (τ) | ~150-400 ps[12] | Significantly shorter (<50 ps) | Fast non-radiative recombination at dopant sites. |
Experimental Methodologies
To ensure scientific integrity, the protocols described below are standard, self-validating methods for synthesizing and characterizing these materials.
Synthesis of a Soluble PPV Derivative (Gilch Route)
The Gilch polymerization is a widely used method for producing soluble PPV derivatives, avoiding the intractable nature of the parent PPV.[4][13]
Caption: Workflow for vapor phase iodine doping.
Step-by-Step Protocol:
-
Prepare a thin film of the PPV derivative on a suitable substrate (e.g., glass or quartz) by spin-coating from a solution (e.g., in toluene or chloroform).
-
Place the substrate with the film inside a sealed chamber (e.g., a desiccator).
-
Place a small, open container of solid iodine crystals inside the chamber, ensuring it does not touch the film.
-
Seal the chamber and allow it to sit at room temperature. The iodine will sublimate, creating a vapor that permeates the chamber.
-
The doping process can be monitored visually by the film's color change (from yellow-green to dark brown/black) or by periodically measuring its resistance.
-
Doping time can range from a few minutes to several hours, depending on the desired doping level.
-
Once the desired doping level is achieved, remove the film from the chamber for immediate characterization.
Photophysical Characterization Workflow
Caption: General workflow for photophysical characterization.
Protocol for Relative Fluorescence Quantum Yield (ΦF) Measurement: [14][15]1. Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to pristine PPV (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or a Rhodamine dye). 2. Prepare Solutions: Prepare a series of dilute solutions of both the PPV sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. [16]3. Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. 4. Measure Emission: Record the fully corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument parameters (e.g., slit widths) for both the sample and the standard. 5. Calculate: Integrate the area under the emission spectra. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (Φₓ) is calculated using the equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Grad is the gradient of the plot, and η is the refractive index of the solvent. [15] Protocol for Excited-State Lifetime (τ) Measurement via TCSPC: [17][18]1. Instrumentation: Utilize a Time-Correlated Single Photon Counting (TCSPC) system equipped with a pulsed laser source (e.g., a picosecond diode laser) for excitation and a sensitive, high-speed detector. [19]2. Excitation: Excite the sample (in solution or as a thin film) at a wavelength where it absorbs strongly. 3. Data Acquisition: The TCSPC electronics measure the time delay between the laser pulse (start signal) and the arrival of the first emitted photon (stop signal). This process is repeated thousands or millions of times to build a histogram of photon arrival times. [18][20]4. Analysis: The resulting histogram represents the fluorescence decay curve. This decay is then fitted to an exponential (or multi-exponential) function to extract the lifetime(s) (τ). The instrument response function (IRF) must be measured (using a scattering solution) and deconvoluted from the sample decay for accurate results, especially for short lifetimes. [18]
Conclusion and Application Outlook
The photophysical properties of PPV are profoundly altered by iodine doping. The process introduces new electronic states within the band gap, which quenches the polymer's inherent fluorescence while creating pathways for enhanced electrical conductivity.
-
Pristine PPV , with its high fluorescence quantum yield, remains the material of choice for light-emitting applications such as OLED displays and solid-state lighting.
-
Iodine-doped PPV , characterized by its low emission and higher conductivity, is unsuitable for light emission but may be considered for applications where charge transport is paramount and fluorescence is undesirable. These include use as a hole-transport layer in organic photovoltaic cells, as a conductive polymer electrode, or in antistatic coatings.
This guide demonstrates the critical trade-off between luminescence and conductivity in doped conjugated polymers. Understanding the mechanistic basis for these changes is essential for rationally designing and engineering materials for specific optoelectronic functions.
References
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Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC. (n.d.). National Center for Biotechnology Information.[Link]
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Poly(p-phenylene vinylene) - Wikipedia. (n.d.). Wikipedia.[Link]
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Molecular modeling and simulation of conjugated polymer oligomers: ground and excited state chain dynamics of PPV in the gas phase - PubMed. (2008). PubMed.[Link]
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Photophysics of Poly(p-Phenylene Vinylene) Films. (n.d.). ResearchGate.[Link]
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Luminescence of pure and iodine doped PPV: internal energetic structure revealed through spectral signatures. (2002). Synthetic Metals.[Link]
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Emitting Materials I - Poly(p-phenylene vinylene) (PPV). (n.d.). National Taiwan University of Science and Technology. [https://www.slideshare.net/ PhotonicsMSE/emitting-materials-i-polypphenylene-vinylene-ppv]([Link] PhotonicsMSE/emitting-materials-i-polypphenylene-vinylene-ppv)
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In-Situ Iodine Doping Characteristics of Conductive Polyaniline Film Polymerized by Low-Voltage-Driven Atmospheric Pressure Plasma. (2021). MDPI.[Link]
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Comparing and Contrasting the Effects of Iodine Doping on Different Types of Polyacetylene Films. (1995). Macromolecules.[Link]
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Doping and trap states in PPV light-emitting devices. (1998). Optical Materials.[Link]
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Absorption and Fluorescence Spectra of Poly(p-phenylenevinylene) (PPV) Oligomers: An ab Initio Simulation. (2015). The Journal of Physical Chemistry A.[Link]
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Synthesis of poly(p-phenylene vinylene)s via stereoselective ring-opening metathesis polymerization: Kinetics, mechanism, and applications in nonlinear spectroscopy. (2024). American Chemical Society.[Link]
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A practical guide to measuring and reporting photophysical data. (2025). RSC Publishing.[Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA.[Link]
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Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS.[Link]
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Time-Correlated Single Photon Counting - AUREA Technology. (n.d.). AUREA Technology.[Link]
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TCSPC - What is Time-Correlated Single Photon Counting? (2023). Edinburgh Instruments.[Link]
-
Time-correlated single photon counting (TCSPC). (n.d.). PicoQuant.[Link]
-
UV-VIS absorption spectrum of PPI doped with iodine (dashed line) and pristine PPI (solid line). (n.d.). ResearchGate.[Link]
-
UV–VIS spectra of pure PVA/PVP blend and PVA/PVP doped with different concentrations of iodine chloride before irradiation. (b) The same after irradiation. (n.d.). ResearchGate.[Link]
-
Effects of Iodine Doping on Optoelectronic and Chemical Properties of Polyterpenol Thin Films. (2017). MDPI.[Link]
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Photoluminescence quenching in films of conjugated polymers by electrochemical doping. (2014). Diva-Portal.org.[Link]
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What is Time Correlated Single Photon Counting? (2025). ID Quantique.[Link]
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A Comparative Guide to the Thermogravimetric Analysis of Polymers Containing 2-Iodobenzene Units
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced polymer science, the incorporation of halogen atoms into polymer backbones is a well-established strategy for modulating material properties. Among these, iodine, and specifically the 2-iodobenzene moiety, presents a unique set of characteristics that can influence thermal stability, degradation pathways, and even impart functionalities such as radiopacity for biomedical applications. This guide provides an in-depth comparison of the thermal behavior of polymers featuring 2-iodobenzene units, primarily as pendant groups due to the current availability of literature data, against their non-iodinated counterparts. We will delve into the causality behind experimental observations and provide a robust protocol for conducting thermogravimetric analysis (TGA) on these specialized polymers.
The Influence of the 2-Iodobenzene Unit on Polymer Thermal Stability: A Comparative Overview
The introduction of a bulky, electron-rich iodine atom onto an aromatic ring within a polymer structure can have a multifaceted impact on its thermal stability. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which might suggest a predisposition to earlier thermal degradation. However, the high aromatic content and the potential for cross-linking reactions during thermal decomposition can lead to complex degradation profiles and, in some cases, enhanced char formation.
Comparative Analysis: Iodinated vs. Non-Iodinated Aromatic Polymers
To objectively assess the impact of the 2-iodobenzene unit, we will compare the thermal stability of polymers where this unit is present as a pendant group with analogous non-iodinated polymers. While data on polymers with 2-iodobenzene directly in the main chain is scarce in publicly accessible literature, the analysis of pendant-group polymers provides valuable insights.
| Polymer System | Key Structural Feature | Onset of Decomposition (Td5%) (°C) | Peak Decomposition Temperature (Tmax) (°C) | Char Yield at 800°C (%) | Reference |
| Iodinated Polymer | |||||
| Poly(4-iodostyrene) | Pendant 4-iodophenyl group | ~350-400 | ~420 | Higher than PS | [1] |
| Non-Iodinated Analogues | |||||
| Polystyrene (PS) | Pendant phenyl group | ~375-425 | ~450 | ~15-20 | [2] |
| Poly(phenylene oxide) (PPO) | Aromatic ether backbone | ~450-500 | ~520 | ~40-50 | [3] |
| Poly(ether ether ketone) (PEEK) | Aromatic ether ketone backbone | ~500-550 | ~580 | >50 | [4][5] |
Note: The data presented is a synthesis of typical values reported in the literature and may vary depending on the specific molecular weight, polydispersity, and experimental conditions.
From the comparative data, it is evident that while the C-I bond is relatively weak, the overall thermal stability of poly(4-iodostyrene) is not drastically lower than that of polystyrene. The onset of decomposition is in a similar range, suggesting that the initiation of degradation is a complex process not solely dictated by the weakest bond. The higher char yield observed in some iodinated polymers could be attributed to the iodine atom promoting cross-linking reactions during thermal decomposition, leading to a more thermally stable char.
In contrast, high-performance non-iodinated aromatic polymers like PPO and PEEK exhibit significantly higher thermal stability.[3][4][5] This is due to their highly rigid backbones composed of strong aromatic ether and ketone linkages. These polymers serve as a benchmark for high-temperature applications and highlight the trade-offs in properties when introducing functional groups like iodobenzene.
Mechanistic Insights into the Thermal Degradation
The thermal degradation of polymers containing iodobenzene units is thought to proceed via a free-radical mechanism. The initial step is likely the homolytic cleavage of the C-I bond, generating a polymeric radical and an iodine radical. The subsequent degradation pathway can be complex and may involve:
-
Chain Scission: The polymeric radical can undergo further fragmentation, leading to a decrease in molecular weight and the release of volatile products.
-
Cross-linking: The polymeric radicals can combine, leading to the formation of a cross-linked network, which contributes to char formation.
-
Hydrogen Abstraction: The iodine radical can abstract hydrogen atoms from the polymer backbone, creating new radical sites and propagating the degradation process.
The balance between these competing reactions determines the overall thermal stability and the final char yield.
Experimental Protocol: Thermogravimetric Analysis of an Iodinated Aromatic Polymer
This section provides a detailed, step-by-step methodology for conducting a TGA experiment on a polymer containing 2-iodobenzene units.
I. Instrument and Sample Preparation
-
Instrument: A calibrated thermogravimetric analyzer (TGA) is required.[6][7][8]
-
Sample: Ensure the polymer sample is dry and free of residual solvents. A sample size of 5-10 mg is typically sufficient.
-
Crucible: Use an inert crucible, such as alumina or platinum.
II. Experimental Parameters
-
Temperature Program:
-
Initial Temperature: 25°C
-
Heating Rate: 10°C/min (A common rate for comparative studies. Slower or faster rates can be used to investigate kinetic aspects).[8]
-
Final Temperature: 800°C (To ensure complete degradation and accurate char yield determination).
-
-
Atmosphere:
-
Purge Gas: High-purity nitrogen (Inert atmosphere to study thermal degradation without oxidation).
-
Flow Rate: 20-50 mL/min (To ensure an inert environment and efficient removal of volatile products).
-
III. Experimental Procedure
-
Tare the TGA balance with an empty crucible.
-
Accurately weigh 5-10 mg of the polymer sample into the crucible.
-
Place the crucible in the TGA furnace.
-
Start the temperature program with the specified parameters.
-
Record the mass loss as a function of temperature.
IV. Data Analysis
-
TGA Curve: Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
Derivative Thermogravimetric (DTG) Curve: Plot the first derivative of the TGA curve (rate of mass loss) against temperature. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (Tmax).
-
Onset of Decomposition (Td5%): Determine the temperature at which 5% mass loss occurs. This is a common metric for the onset of thermal degradation.
-
Char Yield: The percentage of mass remaining at the final temperature (e.g., 800°C) is the char yield.
Visualizing the Experimental Workflow
Figure 1. Experimental workflow for the thermogravimetric analysis of polymers.
Logical Relationship of Degradation Events
Figure 2. Proposed thermal degradation pathway for iodinated aromatic polymers.
Conclusion
The incorporation of 2-iodobenzene units into polymer structures offers a pathway to new materials with tailored properties. From a thermal stability perspective, while the presence of the relatively weak C-I bond might suggest a decrease in stability, the overall degradation behavior is complex and can involve competing reactions of chain scission and cross-linking. The comparative analysis with non-iodinated aromatic polymers indicates that while iodinated polymers may not reach the exceptional thermal stability of materials like PEEK, they can exhibit comparable stability to more common polymers like polystyrene, with the potential for enhanced char formation. The provided TGA protocol offers a standardized method for researchers to evaluate the thermal properties of these and other novel polymer systems, ensuring data reliability and comparability across different studies. Further research into polymers with 2-iodobenzene units integrated directly into the main chain is warranted to fully elucidate the structure-property relationships in this intriguing class of materials.
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Huynh, M. H. (2024). Synthesis of Well-Defined Poly(4-Iodostyrene) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. [Link]
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-
Hoang Huynh, M. (2024, August 21). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. American Chemical Society. [Link]
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NETZSCH-Gerätebau GmbH. (n.d.). Thermal Characterization of Polymers. Nexus Analytics. [Link]
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Leibniz Institute of Polymer Research Dresden. (n.d.). Thermogravimetric Analysis (TGA). [Link]
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Stappers, L., et al. (2020). A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. Polymers, 12(8), 1799. [Link]
- Abdollahi, M., et al. (2019). Synthesis and identification of polystyrene via conventional and controlled radical polymerization methods. Polyolefins Journal, 6(1), 85-94.
- Determination of the composition of polyphenylene oxide copolymers by FTIR and NMR. (2012).
-
Wikipedia. (n.d.). Polyether ether ketone. [Link]
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Electrochemical characterization of materials synthesized from 1,4-Bis(bromomethyl)-2-iodobenzene
An In-Depth Guide to the Electrochemical Characterization of Functional Polymers Derived from 1,4-Bis(bromomethyl)-2-iodobenzene
Introduction
The rational design of organic semiconductor materials is a cornerstone of modern electronics, enabling innovations in flexible displays, wearable sensors, and photovoltaic devices.[1] The performance of these materials is intrinsically linked to their molecular structure, which dictates their electronic energy levels—namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A particularly versatile yet underexplored building block for conjugated polymers is This compound . This monomer offers unique advantages: the two bromomethyl groups serve as reactive handles for polymerization, while the strategically placed iodine atom can be leveraged to fine-tune electronic properties through inductive effects and its influence on intermolecular packing.[2][3]
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the synthesis and, more critically, the in-depth electrochemical characterization of polymers derived from this iodo-functionalized precursor. We will move beyond procedural lists to explain the causality behind experimental choices, offering a robust methodology for evaluating these novel materials and comparing them against established alternatives. The protocols described herein are designed to be self-validating systems, ensuring trustworthy and reproducible results.
Synthesis of Iodine-Functionalized Poly(p-phenylene vinylene) Derivatives
The synthesis of conjugated polymers from 1,4-bis(halomethyl)benzene precursors is well-established, with the Gilch polymerization being a prominent and effective method for creating high molecular weight poly(p-phenylene vinylene) (PPV) derivatives.[4][5][6] The reaction proceeds via a 1,6-elimination mechanism, initiated by a strong base, to form a p-quinodimethane intermediate that subsequently polymerizes.[7] The choice of the bis(bromomethyl) monomer over its bis(chloromethyl) counterpart is deliberate, as it has been shown to produce substantially higher yields and molecular weights.[5]
Representative Synthesis Protocol: Gilch Polymerization
This protocol describes the synthesis of a poly(2-iodo-1,4-phenylene vinylene) derivative, herein denoted as I-PPV .
Materials:
-
This compound (Monomer)
-
Potassium tert-butoxide (Base)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer Solution Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve this compound in anhydrous THF. The concentration should be carefully controlled to manage reaction kinetics and prevent premature precipitation.
-
Base Solution Preparation: In a separate Schlenk flask, prepare a solution of potassium tert-butoxide in anhydrous THF. A slight excess of base (e.g., 1.1 equivalents per monomer unit) is typically used.
-
Initiation of Polymerization: Cool the monomer solution to 0°C in an ice bath. Add the potassium tert-butoxide solution dropwise to the rapidly stirring monomer solution over 30-60 minutes. A color change is typically observed as the polymerization proceeds.
-
Reaction Progression: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-24 hours.
-
Termination and Purification: Terminate the reaction by slowly adding a small amount of acidified methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirring methanol.
-
Isolation: Collect the polymer precipitate by filtration, wash thoroughly with methanol to remove unreacted monomer and salts, and dry under vacuum.
Caption: Workflow for the Gilch polymerization of I-PPV.
Principles of Electrochemical Characterization
Electrochemical methods provide a direct probe of the frontier molecular orbital energy levels that govern charge injection and transport in organic semiconductors.[8][9]
Cyclic Voltammetry (CV)
Cyclic Voltammetry is the primary technique for determining the redox potentials of a material.[10][11] In a CV experiment, the potential of a working electrode is swept linearly in a cycle, and the resulting current is measured.[12] For a polymer film coated on the electrode, the onset of the oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the reduction wave corresponds to the addition of an electron to the LUMO.[13]
These onset potentials (Eoxonset and Eredonset) can be used to estimate the HOMO and LUMO energy levels using empirical formulas benchmarked against a known internal reference, typically the ferrocene/ferrocenium (Fc/Fc+) redox couple.[14]
-
EHOMO (eV) = -e [Eoxonset vs Fc/Fc+ + 4.8]
-
ELUMO (eV) = -e [Eredonset vs Fc/Fc+ + 4.8]
The value 4.8 eV represents the absolute energy level of the Fc/Fc+ redox couple relative to the vacuum level.[14] The electrochemical energy gap (Eg) is then simply the difference between the LUMO and HOMO levels.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to investigate the properties of electrochemical systems by measuring their impedance over a range of frequencies.[15][16] When applied to organic semiconductors, it provides critical insights into:
-
Charge Transfer Resistance (Rct): The resistance to charge transfer at the electrode/polymer/electrolyte interface.
-
Double-Layer Capacitance (Cdl): The capacitance of the ionic double layer formed at the interface.
-
Electronic Density of States (DOS): Advanced EIS techniques, such as Energy Resolved EIS (ER-EIS), can map the DOS within the material's bandgap, revealing information about trap states and charge carrier mobility.[17][18]
Data is often modeled using equivalent electrical circuits to deconvolve these different physical processes.[18]
Experimental Protocols for Characterization
The following protocols ensure robust and reproducible electrochemical analysis.
Materials & Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon, Platinum, or Indium Tin Oxide (ITO) coated glass
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or mesh
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous, deoxygenated acetonitrile or dichloromethane.
-
Ferrocene (for internal calibration)
Sample Preparation
-
Dissolve a small amount of the synthesized polymer (e.g., I-PPV) in a suitable solvent (e.g., THF, chloroform).
-
Drop-cast or spin-coat a thin, uniform film of the polymer solution onto the surface of the working electrode.
-
Dry the film thoroughly under vacuum to remove all residual solvent.
Cyclic Voltammetry (CV) Protocol
-
Cell Assembly: Assemble the three-electrode cell with the polymer-coated working electrode, reference electrode, and counter electrode. Add the electrolyte solution, ensuring the electrodes are submerged.
-
Deoxygenation: Purge the electrolyte solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with reduction measurements. Maintain an inert atmosphere blanket over the solution during the experiment.[8]
-
CV Measurement:
-
Perform a CV scan over a potential range sufficient to observe the first oxidation and reduction events. A typical starting range is -2.5 V to +2.5 V vs. Ag/AgCl.
-
Use a scan rate of 50-100 mV/s.
-
Run at least three cycles to ensure the measurement is stable.
-
-
Calibration: After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential (E1/2) of the Fc/Fc+ couple is used to reference the measured onset potentials.
Caption: General workflow for electrochemical characterization.
Comparative Analysis
Here, we compare the expected electrochemical properties of our synthesized I-PPV with two key alternatives: its non-iodinated analogue, standard PPV , and a widely-used benchmark organic semiconductor, MEH-PPV .
Impact of Iodine Substitution
The iodine atom at the 2-position exerts a significant electron-withdrawing inductive effect. This has two primary consequences:
-
Stabilization of Orbitals: Both the HOMO and LUMO energy levels are expected to be lowered (made more positive on the electrochemical potential scale) compared to the non-substituted PPV. This increased oxidative stability is a significant advantage for device longevity, as materials with higher-lying HOMO levels are more susceptible to degradation by oxygen and moisture.[19]
-
Bandgap Modulation: The extent to which the HOMO and LUMO are stabilized may not be equal. Often, the LUMO level is lowered more significantly than the HOMO level, which can lead to a reduction in the overall energy gap.[20] This provides a synthetic handle for tuning the optical absorption and emission properties of the polymer.
Data Summary and Benchmarking
The following table summarizes the typical electrochemical data for MEH-PPV and provides projected values for PPV and our target I-PPV. These projections are based on established principles of substituent effects on conjugated polymers.
| Material | Onset Oxidation (V vs Fc/Fc+) | Onset Reduction (V vs Fc/Fc+) | HOMO (eV) | LUMO (eV) | Eg (eV) | Key Characteristics |
| MEH-PPV | ~0.3 V | ~-2.0 V | -5.1 eV | -2.8 eV | 2.3 eV | Standard emissive polymer, good solubility.[5] |
| PPV (Projected) | ~0.7 V | ~-1.8 V | -5.5 eV | -3.0 eV | 2.5 eV | Parent polymer, poor solubility, higher oxidation potential. |
| I-PPV (Projected) | ~0.9 V | ~-1.7 V | -5.7 eV | -3.1 eV | 2.6 eV | Higher oxidative stability (lower HOMO), potentially altered packing. |
Note: Actual values are highly dependent on molecular weight, film morphology, and specific experimental conditions.[21]
Caption: Logical flow from CV data to electronic properties.
Conclusion
This compound is a highly valuable monomer for synthesizing novel conjugated polymers. The presence of the iodine substituent provides a powerful tool for rationally tuning the material's electronic properties. As demonstrated, a combination of Gilch polymerization and rigorous electrochemical characterization via Cyclic Voltammetry and Electrochemical Impedance Spectroscopy allows for a comprehensive evaluation of these materials. The expected lowering of the HOMO energy level in I-PPV suggests a promising pathway toward developing more environmentally stable organic semiconductors. This guide provides the foundational protocols and theoretical understanding necessary to explore this and other functionalized polymer systems, enabling researchers to correlate molecular structure with electronic performance effectively.
References
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Organic Syntheses. (n.d.). 2-IODO-p-XYLENE. Retrieved from orgsyn.org.
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Academia.edu. (n.d.). Energy resolved electrochemical impedance spectroscopy for electronic structure mapping in organic semiconductors. Retrieved from academia.edu.
-
AIP Publishing. (2018, February 9). Electrochemical impedance spectroscopy for study of electronic structure in disordered organic semiconductors—Possibilities and limitations. Retrieved from pubs.aip.org.
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ResearchGate. (n.d.). a) Solvothermal synthesis of layered 2D‐poly(phenylene‐vinylene)s (2D‐PPVs) via the Horner‐Wadsworth‐Emmons polycondensation. Retrieved from researchgate.net.
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PMC. (n.d.). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Retrieved from ncbi.nlm.nih.gov.
-
Arrow@TU Dublin. (2010, January 1). Electrochemical Characterisation of Poly Arylene Vinylenes. Retrieved from arrow.tudublin.ie.
-
Google. (2025, September 25). Comparison of Oxide Semiconductor with Organic Semiconductors. Retrieved from documents.google.com.
-
Chemical Communications (RSC Publishing). (n.d.). A comparison of 1,4-bis(halomethyl)benzenes as monomers for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]. Retrieved from pubs.rsc.org.
-
IEEE Xplore. (n.d.). Performance Comparison of Organic Transistors with Different Poly(3-Hexyl Thiophene) Solvents. Retrieved from ieeexplore.ieee.org.
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Wiley Online Library. (2014, January 15). “Conformation Locked” Strong Electron-Deficient Poly(p‐Phenylene Vinylene) Derivatives for Ambient-Stable. Retrieved from onlinelibrary.wiley.com.
-
Academia.edu. (n.d.). (PDF) On the electrochemical polymerization of poly(p-phenylene vinylene) and poly(o-phenylene vinylene). Retrieved from academia.edu.
-
MDPI. (2024, July 8). Research and Progress on Organic Semiconductor Power Devices. Retrieved from mdpi.com.
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ResearchGate. (n.d.). A comparison table of key advantages and challenges for representative organic semiconductors and inorganic semiconductors. Retrieved from researchgate.net.
-
ResearchGate. (2025, August 6). Toward Controlled Gilch Synthesis of Poly(p-phenylene vinylenes): Anionic vs Radical Chain Propagation, a Mechanistic Reinvestigation | Request PDF. Retrieved from researchgate.net.
-
Arrow@TU Dublin. (n.d.). "Electrochemical Characterisation of Poly Arylene Vinylenes" by Jonathan Moghal, Patrick Lynch et al.. Retrieved from arrow.tudublin.ie.
-
Ossila. (n.d.). What are Organic Semiconductors? Examples, Applications and more. Retrieved from ossila.com.
-
ResearchGate. (2025, August 7). Toward Controlled Gilch Synthesis of Poly( p -phenylenevinylenes): Synthesis and Thermally Induced Polymerization of ??-Bromo- p -quinodimethanes | Request PDF. Retrieved from researchgate.net.
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from en.wikipedia.org.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
